Product packaging for 2-Phthalimidehydroxy-acetic acid(Cat. No.:CAS No. 134724-87-1)

2-Phthalimidehydroxy-acetic acid

Cat. No.: B1313514
CAS No.: 134724-87-1
M. Wt: 221.17 g/mol
InChI Key: STDDDVARCIVORC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Phthalimidehydroxy-acetic acid is a useful research compound. Its molecular formula is C10H7NO5 and its molecular weight is 221.17 g/mol. The purity is usually 95%.
The exact mass of the compound Phthalimidooxyacetic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO5 B1313514 2-Phthalimidehydroxy-acetic acid CAS No. 134724-87-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO5/c12-8(13)5-16-11-9(14)6-3-1-2-4-7(6)10(11)15/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDDDVARCIVORC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445062
Record name Phthalimidooxyacetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134724-87-1
Record name Phthalimidooxyacetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(1,3-Dioxoisoindolin-2-yloxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(1,3-dioxoisoindolin-2-yloxy)acetic acid, a derivative of N-hydroxyphthalimide. Given the absence of a direct established protocol for a compound named "2-Phthalimidehydroxy-acetic acid," this document outlines a robust, two-step synthetic pathway starting from N-hydroxyphthalimide. This guide includes detailed experimental procedures, expected characterization data, and visual workflows to aid in the successful synthesis and analysis of this compound.

Introduction

N-substituted phthalimides are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties. The introduction of an acetic acid moiety onto the N-hydroxyphthalimide scaffold offers a handle for further chemical modification or for exploring its potential as a bioactive molecule in its own right. This document details a reproducible synthetic route and the analytical methods required for the thorough characterization of the title compound.

Proposed Synthetic Pathway

The synthesis of 2-(1,3-dioxoisoindolin-2-yloxy)acetic acid is proposed as a two-step process. The first step involves the synthesis of the key intermediate, N-hydroxyphthalimide, from phthalic anhydride (B1165640) and hydroxylamine (B1172632) hydrochloride. The second step is the alkylation of N-hydroxyphthalimide with a haloacetic acid ester, followed by hydrolysis to yield the final product.

Synthesis_Pathway A Phthalic Anhydride + Hydroxylamine Hydrochloride B N-Hydroxyphthalimide A->B  Base (e.g., Triethylamine) Solvent (e.g., Isopropanol)   D tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)acetate B->D  Base (e.g., K2CO3) Solvent (e.g., DMF)   Step 2a: Alkylation C tert-Butyl Bromoacetate (B1195939) C->D E 2-(1,3-Dioxoisoindolin-2-yloxy)acetic Acid D->E  Acid (e.g., Trifluoroacetic Acid) Solvent (e.g., Dichloromethane)   Step 2b: Hydrolysis

Caption: Proposed two-step synthesis of 2-(1,3-Dioxoisoindolin-2-yloxy)acetic acid.

Experimental Protocols

Step 1: Synthesis of N-Hydroxyphthalimide

This procedure is adapted from established methods for the preparation of N-hydroxyphthalimide.[1][2]

Materials:

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride (1 equivalent) and hydroxylamine hydrochloride (1 equivalent) in isopropanol.

  • Slowly add triethylamine (1 equivalent) to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-90°C) for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Filter the solid product and wash with cold deionized water to remove any remaining salts.

  • Dry the white to pale yellow solid under vacuum to obtain N-hydroxyphthalimide.[3]

Step 2: Synthesis of 2-(1,3-Dioxoisoindolin-2-yloxy)acetic Acid

This two-part step involves the alkylation of N-hydroxyphthalimide followed by the hydrolysis of the resulting ester.

3.2.1. Alkylation of N-Hydroxyphthalimide

Materials:

  • N-hydroxyphthalimide

  • tert-Butyl bromoacetate

  • Potassium carbonate

  • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve N-hydroxyphthalimide (1 equivalent) in anhydrous DMF.

  • Add potassium carbonate (1.5 equivalents) to the solution and stir for 15 minutes at room temperature.

  • Add tert-butyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain tert-butyl 2-(1,3-dioxoisoindolin-2-yloxy)acetate.

3.2.2. Hydrolysis of tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)acetate

This procedure is based on the deprotection of tert-butyl esters using trifluoroacetic acid.

Materials:

  • tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)acetate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the crude tert-butyl 2-(1,3-dioxoisoindolin-2-yloxy)acetate in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (5-10 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 2-(1,3-dioxoisoindolin-2-yloxy)acetic acid as a solid.

Characterization Data

The following tables summarize the expected and reported characterization data for the key intermediate and the final product.

Table 1: Physicochemical and Spectroscopic Data for N-Hydroxyphthalimide

PropertyValueReference
Molecular FormulaC₈H₅NO₃[3]
Molecular Weight163.13 g/mol [3][4]
AppearanceWhite to pale yellow crystalline solid[3]
Melting Point233 °C (decomposes)[3]
¹H NMR (DMSO-d₆)δ 10.9 (s, 1H, OH), 7.84 (s, 4H, Ar-H)[5]
¹³C NMR (DMSO-d₆)δ 168, 134, 128, 123[5]
Mass Spec (EI) m/z163 (M⁺), 147, 133, 105, 104, 77, 76, 50[5]
IR (KBr) ν (cm⁻¹)~3200-3000 (O-H), ~1780 & ~1730 (C=O, imide)[6][7]

Table 2: Predicted Spectroscopic Data for 2-(1,3-Dioxoisoindolin-2-yloxy)acetic Acid

PropertyPredicted ValueRationale
Molecular FormulaC₁₀H₇NO₅-
Molecular Weight221.17 g/mol -
AppearanceWhite to off-white solidBased on similar structures
Melting PointNot reported, expected >150 °C-
¹H NMR (DMSO-d₆)δ ~13 (br s, 1H, COOH), ~7.9 (m, 4H, Ar-H), ~4.8 (s, 2H, OCH₂)Chemical shifts are estimates
¹³C NMR (DMSO-d₆)δ ~170 (COOH), ~164 (imide C=O), ~135, ~129, ~124 (Ar-C), ~65 (OCH₂)Chemical shifts are estimates
Mass Spec (ESI⁻) m/z220.02 ([M-H]⁻)Negative ion mode detection
IR (KBr) ν (cm⁻¹)~3300-2500 (O-H, acid), ~1790 & ~1740 (C=O, imide), ~1710 (C=O, acid)Characteristic group frequencies

Characterization Workflow

A systematic approach is necessary for the unambiguous identification and purity assessment of the synthesized compound.

Characterization_Workflow cluster_purification Purification cluster_spectroscopic Spectroscopic Analysis cluster_physical Physical Characterization Purify Crude Product (Recrystallization/Chromatography) NMR NMR Spectroscopy (¹H, ¹³C) Purify->NMR Structural Elucidation MS Mass Spectrometry (HRMS) NMR->MS Molecular Weight Confirmation IR FT-IR Spectroscopy MS->IR Functional Group Identification MP Melting Point Analysis IR->MP Purity & Identity TLC TLC Analysis (Purity Check) MP->TLC Final Purity Assessment

Caption: Workflow for the characterization of the synthesized compound.

Potential Biological Evaluation Workflow

While no specific biological activities or signaling pathways for 2-(1,3-dioxoisoindolin-2-yloxy)acetic acid have been reported, its structural similarity to other bioactive phthalimides suggests potential for biological screening. A general workflow for preliminary biological evaluation is proposed below.

Biological_Evaluation A Synthesized Compound B In Vitro Cytotoxicity Assay (e.g., MTT on cancer cell lines) A->B C Anti-inflammatory Assay (e.g., LPS-stimulated macrophages) A->C D Antimicrobial Screening (e.g., Broth microdilution) A->D E Hit Identification B->E C->E D->E F Mechanism of Action Studies (e.g., Western Blot, qPCR) E->F If active G Lead Optimization F->G

Caption: A general workflow for the initial biological screening of the title compound.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and characterization of 2-(1,3-dioxoisoindolin-2-yloxy)acetic acid. By following the outlined experimental protocols and characterization workflows, researchers can reliably produce and validate this compound for further investigation in drug discovery and development programs. The provided visualizations offer clear roadmaps for both the synthetic and analytical processes.

References

A Technical Guide to the Physicochemical Properties of Novel Phthalimide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of phthalimide (B116566) derivatives. Phthalimide, a versatile pharmacophore, serves as a crucial scaffold in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This guide is intended to be a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents based on the phthalimide core.

Physicochemical Properties of Phthalimide and its Derivatives

Phthalimide itself is a white solid with a melting point of approximately 238°C and is slightly soluble in water.[4] A key feature is the acidity of the N-H proton (pKa ≈ 8.3), which allows for facile N-substitution, the primary route for synthesizing a diverse library of derivatives.[4] The physicochemical properties of these derivatives can be finely tuned by altering the N-substituent, which significantly impacts their solubility, lipophilicity, and, ultimately, their biological activity.[4] The hydrophobic -CON(R)-CO- pharmacophore group in their structures gives phthalimides a high potential to cross various biological barriers in vivo.[5]

Quantitative Physicochemical Data

The following table summarizes key physicochemical data for a selection of recently synthesized phthalimide derivatives, offering a comparative overview for researchers.

Compound Name/IdentifierMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Spectroscopic Data HighlightsReference
PhthalimideC₈H₅NO₂147.13238¹H NMR (DMSO-d₆): δ 11.38 (s, 1H, NH), 7.85 (s, 4H, Ar-H)[4]
N-(4-(Hydrazinecarbonyl)phenyl)benzamide derivative (4a)C₂₁H₁₆N₄O₃388.38213.9–214.3FTIR (cm⁻¹): 3379, 3317 (N-H), 1788, 1728 (C=O imide), 1687, 1660 (C=O amide)[5]
2-(hydroxyethyl)isoindoline-1,3-dioneC₁₀H₉NO₃191.18126-128IR(KBr) cm⁻¹: 3400 (O-H), 1770, 1700 (C=O)[6]

Experimental Protocols

The characterization of novel phthalimide derivatives involves a series of standardized experiments to determine their physicochemical properties. These properties are critical for predicting the compound's behavior in biological systems.

Synthesis and Characterization Workflow

The general workflow for the synthesis and characterization of novel phthalimide derivatives is outlined below. This process begins with the chemical synthesis and proceeds through purification and comprehensive characterization.

G synthesis Synthesis of Derivative (e.g., Phthalic Anhydride + Amine) purification Purification (Recrystallization / Chromatography) synthesis->purification structure Structural Confirmation (NMR, MS, FTIR) purification->structure physchem Physicochemical Characterization structure->physchem bioactivity Biological Activity Screening (e.g., Antimicrobial, Anticancer) physchem->bioactivity mp Melting Point sub_physchem->mp sol Solubility sub_physchem->sol logp Lipophilicity (LogP) sub_physchem->logp LPS LPS TLR4 TLR4 LPS->TLR4 Binds IRF3 IRF3 Activation TLR4->IRF3 Activates iNOS iNOS Expression TLR4->iNOS Upregulates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) TLR4->Cytokines Upregulates IFNB IFN-β Production IRF3->IFNB Induces Inflammation Inflammation iNOS->Inflammation Cytokines->Inflammation Phthalimide Novel Phthalimide Derivative (e.g., IIh) Phthalimide->TLR4 Inhibits

References

Spectroscopic analysis (NMR, IR, Mass Spec) of 2-Phthalimidehydroxy-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Phthalimidohydroxy-acetic acid. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its structural features and known spectroscopic trends of related functional groups. Detailed, generalized experimental protocols for obtaining these spectra are provided for researchers and drug development professionals. This guide aims to serve as a foundational resource for the synthesis and characterization of 2-Phthalimidohydroxy-acetic acid and its analogues.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Phthalimidohydroxy-acetic acid. These predictions are derived from established chemical shift values, characteristic infrared absorption frequencies, and common fragmentation patterns of phthalimides and α-hydroxy acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.90 - 7.80m4HAr-H
~5.50s1HCH (OH)COOH
~11.00 - 13.00br s1HCOOH
~6.00br s1HOH

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~171.0C OOH
~167.5N-C =O
~135.0Ar-C H
~131.5Ar-C (quaternary)
~123.5Ar-C H
~70.0C H(OH)COOH
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Strong, BroadO-H stretch (Carboxylic acid)
~3400Medium, BroadO-H stretch (Alcohol)
~1775StrongC=O stretch (Phthalimide, asymmetric)
~1710StrongC=O stretch (Phthalimide, symmetric & Carboxylic acid)
~1600, ~1470MediumC=C stretch (Aromatic)
~1200MediumC-O stretch (Carboxylic acid/Alcohol)
~720StrongC-H bend (Ortho-disubstituted aromatic)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (ESI-)

m/zPredicted Identity
220.04[M-H]⁻
176.03[M-H-CO₂]⁻
146.03[Phthalimide]⁻

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as 2-Phthalimidohydroxy-acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Data Acquisition:

    • The NMR spectra should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H NMR.

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[1]

    • ¹³C NMR: Acquire the proton-decoupled spectrum. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 0 to 200 ppm, a relaxation delay of 2 seconds, and a pulse angle of 30-45 degrees.[1][2]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[3][4]

    • Place a small amount of the solid sample directly onto the center of the ATR crystal.[3][4]

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[4]

  • Data Acquisition:

    • Record a background spectrum of the empty, clean ATR crystal.[5]

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)
  • Sample Preparation (Electrospray Ionization - ESI):

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).[6]

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent or a mixture of solvents compatible with the mobile phase.[6]

    • If necessary, add a small amount of a modifier like formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) to aid ionization. For an organic acid, negative ion mode is often preferred.

  • Data Acquisition:

    • The analysis is typically performed using a mass spectrometer equipped with an ESI source, often coupled with a liquid chromatography (LC) system.[7]

    • Introduce the sample solution into the ESI source via direct infusion or LC.

    • Acquire the mass spectrum in the desired polarity mode (positive or negative). For 2-Phthalimidehydroxy-acetic acid, negative ion mode is recommended to observe the [M-H]⁻ ion.

    • Scan over an appropriate mass-to-charge (m/z) range (e.g., 50-500 amu).

  • Data Processing:

    • Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.

    • Compare the observed m/z values with the calculated exact mass of the expected ions.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

experimental_workflow_nmr A Sample Weighing (5-10 mg) B Dissolution in Deuterated Solvent A->B C Transfer to NMR Tube B->C D NMR Spectrometer C->D E Data Acquisition (¹H & ¹³C) D->E F Data Processing (FT, Phasing, Calibration) E->F G Spectral Analysis F->G experimental_workflow_ir A Clean ATR Crystal B Place Solid Sample on Crystal A->B D Acquire Background Spectrum A->D C Apply Pressure B->C E Acquire Sample Spectrum C->E F Generate Absorbance Spectrum D->F E->F G Peak Identification F->G experimental_workflow_ms A Prepare Stock Solution (1 mg/mL) B Dilute to 1-10 µg/mL A->B C Introduce Sample to ESI Source B->C D Mass Analyzer C->D E Data Acquisition (Scan m/z Range) D->E F Generate Mass Spectrum E->F G Analysis of Molecular and Fragment Ions F->G logical_relationship cluster_structure Chemical Structure cluster_data Spectroscopic Data Structure This compound NMR NMR (Proton/Carbon Environment) Structure->NMR determines IR IR (Functional Groups) Structure->IR determines MS Mass Spec (Molecular Weight & Fragmentation) Structure->MS determines

References

A Methodological Guide to the Theoretical and Computational Investigation of 2-Phthalimidehydroxy-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive framework for the theoretical and computational characterization of 2-Phthalimidehydroxy-acetic acid (CAS No. 134724-87-1). Despite its potential relevance in medicinal chemistry and materials science, publicly available research detailing the specific quantum chemical properties of this molecule is scarce. This document serves as a methodological roadmap for researchers seeking to perform in silico studies to elucidate its structural, electronic, and spectroscopic properties. The protocols and workflows described herein are based on established computational chemistry practices and draw from methodologies applied to structurally analogous compounds.

Introduction

This compound is a molecule of interest due to its hybrid structure, combining a phthalimide (B116566) group, often found in biologically active compounds, with an alpha-hydroxy acid moiety. Theoretical and computational studies are essential to understanding the fundamental properties of such molecules, providing insights into their reactivity, stability, and potential interactions with biological targets. This guide provides a detailed workflow for conducting such investigations, from initial structure optimization to the calculation of advanced properties.

Proposed Computational Workflow

A typical ab initio computational study on a molecule like this compound follows a structured workflow. The primary steps involve geometry optimization, frequency analysis, and the calculation of various molecular properties. The following diagram illustrates this proposed workflow.

Computational Workflow for this compound start Initial Structure Generation (e.g., from SMILES or 2D sketch) geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G(d,p)) start->geom_opt freq_analysis Vibrational Frequency Analysis geom_opt->freq_analysis verify_min Verify True Minimum (No imaginary frequencies) freq_analysis->verify_min saddle_point Transition State Search (If studying a reaction) verify_min->saddle_point If transition state desired single_point Single-Point Energy Calculation (Higher level of theory/larger basis set) verify_min->single_point  Proceed if minimum irc Intrinsic Reaction Coordinate (IRC) (Confirm reaction path) saddle_point->irc analysis Data Analysis and Visualization irc->analysis property_calc Calculation of Molecular Properties single_point->property_calc property_calc->analysis

Caption: Proposed computational chemistry workflow.

Detailed Computational Protocols

This section details the methodologies for the key computational steps outlined in the workflow. These protocols are based on methods frequently used for similar organic molecules.

Geometry Optimization and Vibrational Frequency Analysis

The initial and most critical step is to find the lowest energy conformation of the molecule.

  • Objective: To determine the most stable 3D structure of this compound and to confirm it is a true energy minimum.

  • Methodology:

    • An initial 3D structure of the molecule is generated, for instance, from its SMILES string (O=C(O)C(O)N1C(=O)c2ccccc2C1=O).

    • Geometry optimization is performed using Density Functional Theory (DFT), a common and reliable method. A widely used functional is B3LYP, paired with a Pople-style basis set such as 6-31G(d,p).

    • Following optimization, a vibrational frequency calculation is performed at the same level of theory.

    • The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a local minimum on the potential energy surface. The calculated frequencies can also be used to predict the molecule's infrared (IR) spectrum.

Calculation of Electronic and Spectroscopic Properties

Once a stable geometry is obtained, a variety of electronic and spectroscopic properties can be calculated.

  • Objective: To understand the electronic structure, reactivity, and spectral signatures of the molecule.

  • Methodology:

    • Electronic Properties: A single-point energy calculation, often with a larger basis set (e.g., 6-311++G(d,p)) for greater accuracy, is used to determine properties like:

      • Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity.

      • Molecular Electrostatic Potential (MEP), which reveals the charge distribution and potential sites for electrophilic and nucleophilic attack.

      • Natural Bond Orbital (NBO) analysis to study charge transfer and hyperconjugative interactions.

    • Spectroscopic Properties:

      • NMR: Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the 1H and 13C NMR chemical shifts. These theoretical values can then be compared with experimental data if available.

      • UV-Vis: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.

Key Molecular Properties for Investigation

The following table summarizes the key quantitative data that should be obtained from a computational study of this compound.

Property Category Specific Property Computational Method Significance
Structural Properties Bond Lengths (Å)DFT (e.g., B3LYP/6-31G(d,p))Defines the molecular geometry.
Bond Angles (°)DFT (e.g., B3LYP/6-31G(d,p))Defines the molecular geometry.
Dihedral Angles (°)DFT (e.g., B3LYP/6-31G(d,p))Describes the conformation of the molecule.
Thermodynamic Properties Zero-Point Vibrational Energy (ZPVE) (kcal/mol)Frequency CalculationCorrection to the electronic energy.
Enthalpy and Gibbs Free Energy (Hartree)Frequency CalculationImportant for predicting reaction spontaneity and equilibrium.
Electronic Properties HOMO Energy (eV)DFT (e.g., B3LYP/6-311++G(d,p))Relates to the electron-donating ability.
LUMO Energy (eV)DFT (e.g., B3LYP/6-311++G(d,p))Relates to the electron-accepting ability.
HOMO-LUMO Gap (eV)DFT (e.g., B3LYP/6-311++G(d,p))Indicator of chemical reactivity and stability.
Dipole Moment (Debye)DFT (e.g., B3LYP/6-311++G(d,p))Measures the overall polarity of the molecule.
Spectroscopic Properties Vibrational Frequencies (cm⁻¹)Frequency CalculationPredicts the IR spectrum.
NMR Chemical Shifts (ppm)GIAO-DFTPredicts the 1H and 13C NMR spectra.
Electronic Transition Wavelengths (nm)TD-DFTPredicts the UV-Vis absorption spectrum.

Potential Reaction Pathway Analysis: A Hypothetical Example

Reaction Pathway Analysis Reactant Reactant Complex (this compound) TS Transition State (TS) (Geometry Optimization with one imaginary frequency) Reactant->TS Activation Energy Product Product Complex TS->Product Reaction Path

The Discovery and Isolation of 2-Phthalimidehydroxy-acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis, isolation, and characterization of 2-Phthalimidehydroxy-acetic acid, a molecule of interest for its potential applications in medicinal chemistry and drug development. While the direct discovery and isolation of this compound are not extensively documented in publicly available literature, this paper outlines a robust and plausible synthetic pathway derived from established organic chemistry principles. The proposed synthesis involves a two-step process: the initial formation of N-phthaloylglycine from phthalic anhydride (B1165640) and glycine (B1666218), followed by the alpha-hydroxylation of the resulting intermediate. This guide provides detailed experimental protocols, characterization data, and visual workflows to aid researchers in the successful synthesis and purification of this compound.

Introduction

Phthalimides are a well-established class of compounds in organic and medicinal chemistry, often utilized as protecting groups for primary amines in the synthesis of amino acids and other bioactive molecules. The introduction of a hydroxyl group at the alpha-position of a phthalimido-protected acetic acid creates a chiral center and introduces a new reactive handle, opening avenues for further chemical modifications and the exploration of novel biological activities. This compound, with its combination of a phthalimide (B116566) moiety, a carboxylic acid, and an alpha-hydroxy group, represents a versatile building block for the synthesis of more complex molecules, including potential enzyme inhibitors and pharmacologically active agents.

This document serves as a comprehensive guide to the synthesis and isolation of this compound, providing a scientifically sound, albeit proposed, pathway in the absence of direct literature precedent for its specific preparation.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in two primary stages, as depicted in the workflow below.

Synthesis_Workflow Overall Synthetic Workflow cluster_0 Stage 1: Synthesis of N-Phthaloylglycine cluster_1 Stage 2: α-Hydroxylation A Phthalic Anhydride C Reaction in Glacial Acetic Acid A->C B Glycine B->C D N-Phthaloylglycine C->D E N-Phthaloylglycine F Enolate Formation (LDA) E->F G Reaction with MoOPH F->G H This compound G->H

Caption: Overall synthetic workflow for this compound.

The initial step involves the well-documented condensation reaction between phthalic anhydride and glycine to yield N-phthaloylglycine. The second, more novel step, is the proposed alpha-hydroxylation of N-phthaloylglycine to introduce the hydroxyl group at the carbon adjacent to the carbonyl of the acetic acid moiety.

Experimental Protocols

Stage 1: Synthesis of N-Phthaloylglycine

This procedure is adapted from established methods for the synthesis of N-phthaloyl amino acids.

Materials:

  • Phthalic anhydride (1.0 eq)

  • Glycine (1.0 eq)

  • Glacial Acetic Acid

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride and glycine in a 1:1 molar ratio.

  • Add a sufficient volume of glacial acetic acid to dissolve the reactants upon heating.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product, N-phthaloylglycine, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold water to remove any remaining acetic acid and unreacted glycine.

  • Recrystallize the crude product from ethanol to obtain pure N-phthaloylglycine as a white crystalline solid.

  • Dry the product in a vacuum oven.

Stage 2: Alpha-Hydroxylation of N-Phthaloylglycine

This proposed protocol utilizes a strong, non-nucleophilic base to form the enolate of N-phthaloylglycine, which is then trapped by an electrophilic oxygen source.

Materials:

  • N-Phthaloylglycine (1.0 eq)

  • Lithium diisopropylamide (LDA) (2.2 eq, as a solution in THF)

  • Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide) (MoOPH) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate (B1210297)

  • Brine

Procedure:

  • Dissolve N-phthaloylglycine in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the LDA solution dropwise to the stirred solution of N-phthaloylglycine. The addition of two equivalents is necessary to deprotonate both the carboxylic acid and the alpha-carbon.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • In a separate flask, dissolve MoOPH in anhydrous THF.

  • Add the MoOPH solution dropwise to the enolate solution at -78 °C.

  • Allow the reaction mixture to stir at -78 °C for 2-3 hours.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound.

Table 1: Physicochemical Properties

PropertyValue
Chemical Formula C₁₀H₇NO₅
Molecular Weight 221.17 g/mol [1]
Appearance White to off-white solid[1]
CAS Number 134724-87-1[1]
Solubility Soluble in Methanol, DMF, and DMSO[1]

Table 2: Expected Yields and Purity

StepProductTheoretical YieldExpected Actual YieldPurity (post-purification)
Stage 1 N-Phthaloylglycine100%85-95%>98%
Stage 2 This compound100%50-70%>98%

Table 3: Hypothetical Spectroscopic Data

TechniqueExpected Data
¹H NMR Aromatic protons (phthalimide): multiplet; CH proton: singlet; OH and COOH protons: broad singlets.
¹³C NMR Carbonyl carbons (phthalimide and carboxylic acid); Aromatic carbons; Alpha-carbon bearing the hydroxyl group.
IR (cm⁻¹) O-H stretch (broad, ~3400-2500), C=O stretch (imide, ~1770 and ~1710), C=O stretch (acid, ~1720), C-O stretch (~1200).
Mass Spec (ESI-) [M-H]⁻ at m/z 220.02

Visualization of Experimental Workflows

The following diagrams illustrate the key experimental workflows for the synthesis and purification of this compound.

Stage1_Workflow Stage 1: N-Phthaloylglycine Synthesis start Combine Reactants (Phthalic Anhydride, Glycine) dissolve Add Glacial Acetic Acid start->dissolve reflux Heat to Reflux (2-3h) dissolve->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitation of Product cool->precipitate filter Vacuum Filtration & Washing precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize dry Dry under Vacuum recrystallize->dry product Pure N-Phthaloylglycine dry->product

Caption: Workflow for the synthesis of N-Phthaloylglycine.

Stage2_Workflow Stage 2: α-Hydroxylation and Purification start Dissolve N-Phthaloylglycine in THF cool Cool to -78°C start->cool add_lda Add LDA solution cool->add_lda enolate Stir for 1h (Enolate Formation) add_lda->enolate add_mooph Add MoOPH solution enolate->add_mooph react Stir for 2-3h add_mooph->react quench Quench with 1M HCl react->quench warm Warm to Room Temperature quench->warm extract Extract with Ethyl Acetate warm->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: Workflow for the α-hydroxylation and purification.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the discovery and isolation of this compound. By detailing a plausible two-step synthetic route and providing clear experimental protocols and expected data, this document aims to empower researchers in the fields of chemistry and drug development to synthesize and explore the potential of this promising molecule. The methodologies outlined herein are based on well-established chemical transformations and should serve as a valuable starting point for the practical synthesis of this compound and its derivatives. Further research into the biological activity of this compound is warranted and encouraged.

References

Biological Activity Screening of 2-Phthalimidehydroxy-acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity screening of 2-Phthalimidehydroxy-acetic acid and its structural analogs. Phthalimide (B116566) derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer and antimicrobial properties. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from closely related compounds, namely N-hydroxyphthalimide and N-phthaloylglycine esters, to provide a robust framework for its potential biological evaluation. This document details experimental protocols for assessing anticancer and antimicrobial efficacy, summarizes relevant quantitative data from analogous compounds, and explores potential signaling pathways involved in their mechanism of action.

Introduction to Phthalimide Derivatives

Phthalimides are a class of compounds characterized by a phthalimide core structure. They are versatile scaffolds in medicinal chemistry and have been extensively studied for various therapeutic applications. The structural modifications on the phthalimide ring system have led to the development of numerous derivatives with a wide range of biological activities. This guide focuses on the potential anticancer and antimicrobial properties of this compound, a derivative that incorporates a hydroxyacetic acid moiety.

Anticancer Activity

Quantitative Data: In Vitro Anticancer Activity of N-hydroxyphthalimide

A study on the antitumor activity of NHPI revealed its potent and selective anti-proliferative effects on various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using an MTS assay.[1]

Cell LineCancer TypeIC50 (µM)
BT-20Human Breast Carcinoma3.14 ± 0.06
LoVoHuman Colon Adenocarcinoma4.05 ± 0.12
HT-29Human Colon Adenocarcinoma11.54 ± 0.12

Note: The data presented is for N-hydroxyphthalimide, a structurally related compound to this compound.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., BT-20, LoVo, HT-29)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (or test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in a culture medium. After 24 hours of cell incubation, replace the medium with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Serial Dilutions of Test Compound compound_prep->treatment incubation Incubate for 48 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 4 hours (Formazan Formation) mtt_addition->formazan_formation solubilization Add Solubilization Solution formazan_formation->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

MTT Assay Experimental Workflow

Antimicrobial Activity

The antimicrobial potential of this compound can be inferred from studies on structurally related N-phthaloylglycine esters . These studies have demonstrated activity against a range of bacterial and fungal strains.

Quantitative Data: In Vitro Antimicrobial Activity of a Phthalimide Aryl Ester

A study on phthalimide and N-phthaloylglycine aryl esters reported the following Minimum Inhibitory Concentration (MIC) values for a representative phthalimide aryl ester (3b, R = Me).[2][3][4]

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive128
Pseudomonas aeruginosaGram-negative128
Candida tropicalisYeast128
Candida albicansYeast128

Note: The data presented is for a phthalimide aryl ester, a structurally related compound to this compound.

Experimental Protocol: Agar (B569324) Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.

Materials:

  • Bacterial and/or fungal strains

  • Appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • This compound (or test compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent)

  • Micropipettes

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Agar Plate Inoculation: Uniformly spread the microbial inoculum over the surface of the agar plate using a sterile swab.

  • Well Creation: Aseptically punch wells of 6-8 mm diameter into the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compounds into the agar.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_incubation Incubation & Measurement inoculum_prep Prepare Standardized Microbial Inoculum plate_inoculation Inoculate Agar Plate with Microbe inoculum_prep->plate_inoculation create_wells Create Wells in Agar plate_inoculation->create_wells add_compounds Add Test Compound, Positive & Negative Controls to Wells create_wells->add_compounds pre_diffusion Allow for Pre-diffusion add_compounds->pre_diffusion incubation Incubate Plates pre_diffusion->incubation measure_zones Measure Zones of Inhibition incubation->measure_zones

Agar Well Diffusion Experimental Workflow

Signaling Pathways

The biological activities of phthalimide derivatives are often attributed to their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and for further drug development.

Anticancer Mechanism: mTOR Signaling Pathway

Studies on N-hydroxyphthalimide (NHPI) have shown that its antitumor activity is associated with the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway.[1] The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] NHPI has been shown to effectively inhibit both mTORC1 and mTORC2 complexes, leading to the suppression of downstream signaling events that are critical for cancer cell survival and proliferation.[1]

mTOR_Pathway cluster_input Upstream Signals cluster_core Core Pathway cluster_output Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 Survival Survival Akt->Survival Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth Proliferation Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt NHPI N-hydroxyphthalimide (Analog of this compound) NHPI->mTORC1 Inhibition NHPI->mTORC2 Inhibition

Inhibition of the mTOR Signaling Pathway by N-hydroxyphthalimide
Potential Antimicrobial Mechanisms

The antimicrobial mechanism of phthalimide derivatives is not as well-defined as their anticancer pathways but is thought to involve multiple targets. Some proposed mechanisms include the inhibition of essential enzymes in bacteria and fungi and the disruption of microbial cell membranes.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently sparse, the available data on structurally similar compounds like N-hydroxyphthalimide and N-phthaloylglycine esters strongly suggest its potential as a valuable candidate for anticancer and antimicrobial drug discovery. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to initiate a comprehensive biological activity screening of this promising compound. Further investigation is warranted to elucidate its specific mechanisms of action and to determine its therapeutic potential.

References

Solubility studies of 2-Phthalimidehydroxy-acetic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive research for "2-Phthalimidehydroxy-acetic acid" did not yield specific solubility data. This guide instead focuses on the closely related and structurally similar compound, N-Hydroxyphthalimide (NHPI) , for which experimental data is available. The methodologies and data presented herein pertain to NHPI and serve as a valuable reference for researchers, scientists, and drug development professionals working with related chemical scaffolds.

Introduction

N-Hydroxyphthalimide (NHPI) is a crucial reagent and catalyst in a variety of organic syntheses. Its solubility in different solvents is a critical parameter for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility of NHPI in various pure and binary solvent systems, based on available experimental data. It also details the common experimental protocols for solubility determination and provides visualizations for the experimental workflow.

Data Presentation: Solubility of N-Hydroxyphthalimide

The following table summarizes the mole fraction solubility (x) of N-Hydroxyphthalimide in several pure solvents at various temperatures, as compiled from scientific literature.

SolventTemperature (K)Mole Fraction Solubility (10³ x)
Acetic Acid293.213.2
313.224.8
333.243.5
353.270.9
363.287.2
Methanol278.153.52
298.156.45
318.1511.20
Ethanol278.154.01
298.157.33
318.1512.72
1-Propanol278.154.35
298.157.95
318.1513.80
Acetone278.1516.51
298.1525.43
318.1537.92
Ethyl Acetate278.159.03
298.1514.82
318.1523.35
Acetonitrile278.155.82
298.159.98
318.1516.32
2-Methoxyethanol278.1516.23
298.1525.01
318.1537.15

Note: The solubility of NHPI generally increases with rising temperature in the presented solvents.[1][2]

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The data presented in this guide were primarily obtained using the isothermal saturation method and a laser monitoring method.

1. Isothermal Saturation Method (Shake-Flask Method)

This gravimetric method is a widely used and reliable technique for determining the equilibrium solubility of a solid in a liquid.

  • Apparatus: A jacketed glass vessel to maintain a constant temperature, a magnetic stirrer, a filtration unit, and an analytical balance.

  • Procedure:

    • An excess amount of the solid solute (NHPI) is added to a known mass of the solvent in the jacketed glass vessel.

    • The mixture is continuously agitated at a constant temperature for a sufficient time to ensure that equilibrium is reached.

    • Once equilibrium is established, the stirring is stopped, and the solution is allowed to stand for a period to allow the undissolved solid to settle.

    • A sample of the supernatant saturated solution is withdrawn using a pre-heated or pre-cooled syringe to avoid any temperature-induced precipitation.

    • The withdrawn sample is immediately filtered to remove any suspended solid particles.

    • A known mass of the clear, saturated solution is then evaporated to dryness under controlled conditions (e.g., in a vacuum oven).

    • The mass of the remaining solid residue is measured.

    • The mole fraction solubility is then calculated from the masses of the solute and the solvent.

2. Laser Monitoring Method (Dynamic Method)

This method determines the temperature at which a solid-liquid mixture of a known composition becomes a clear solution upon heating.

  • Apparatus: A laser monitoring system consisting of a laser emitter and a photodetector, a temperature-controlled sample cell, and a magnetic stirrer.

  • Procedure:

    • A precise amount of the solute (NHPI) and the solvent are added to the sample cell.

    • The mixture is heated at a constant rate while being continuously stirred.

    • The laser beam passes through the sample, and the intensity of the transmitted light is monitored by the photodetector.

    • As the solid dissolves with increasing temperature, the turbidity of the solution decreases, leading to an increase in the intensity of the transmitted light.

    • The temperature at which the transmitted light intensity reaches a plateau, corresponding to the complete dissolution of the solid, is recorded as the saturation temperature for that specific composition.

    • This process is repeated for different compositions to construct a solubility curve.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the solubility determination of N-Hydroxyphthalimide.

experimental_workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess N-Hydroxyphthalimide prep3 Add solute and solvent to jacketed vessel prep1->prep3 prep2 Measure known volume of solvent prep2->prep3 equil2 Stir mixture for 24-48 hours prep3->equil2 equil1 Set constant temperature (e.g., 298.15 K) equil1->equil2 ana1 Withdraw supernatant sample equil2->ana1 ana2 Filter the sample ana1->ana2 ana3 Weigh a portion of the filtrate ana2->ana3 ana4 Evaporate solvent ana3->ana4 ana5 Weigh the dry residue (NHPI) ana4->ana5 ana6 Calculate mole fraction solubility ana5->ana6

Caption: Isothermal Saturation Experimental Workflow.

logical_relationship factors Factors Influencing Solubility temp Temperature factors->temp solvent Solvent Properties (Polarity, H-bonding) factors->solvent solute Solute Properties (Crystal Lattice Energy) factors->solute solubility Equilibrium Solubility temp->solubility solvent->solubility solute->solubility

Caption: Factors Affecting NHPI Solubility.

Conclusion

The solubility of N-Hydroxyphthalimide is influenced by both the solvent and the temperature. The provided data and experimental protocols offer a foundational understanding for researchers. While no specific data was found for this compound, the information on its analogue, NHPI, provides a valuable starting point for further investigation and the development of predictive models for the solubility of related compounds.

References

Quantum Chemical Calculations for 2-Phthalimidehydroxy-acetic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2-Phthalimidehydroxy-acetic acid. This molecule is of significant interest in medicinal chemistry and drug development, particularly as a component in Proteolysis Targeting Chimeras (PROTACs). Computational methods offer a powerful, non-experimental approach to understanding its molecular characteristics, which is crucial for predicting its behavior and designing new therapeutic agents.

Introduction

This compound, a bifunctional molecule incorporating a phthalimide (B116566) group and a hydroxyacetic acid moiety, presents a unique electronic and structural landscape. Quantum chemical calculations are indispensable for exploring its conformational possibilities, understanding its reactivity, and interpreting experimental spectroscopic data. By employing methods like Density Functional Theory (DFT), we can predict a range of molecular properties that are critical for its application in drug design and materials science. This guide outlines the theoretical background, computational methodology, expected outcomes, and validation of these calculations.

Computational Methodology

The selection of an appropriate computational method is paramount for obtaining accurate and reliable results. Based on studies of structurally similar compounds, such as N-substituted phthalimides and carboxylic acids, a robust and widely accepted computational protocol is recommended.

Software and Theoretical Level

Software: Gaussian 09 or 16 is a suitable software package for performing the necessary calculations.

Theoretical Level: Density Functional Theory (DFT) is the method of choice due to its excellent balance of accuracy and computational cost for molecules of this size.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended for geometry optimization and vibrational frequency calculations. For electronic properties, the M06 (Minnesota 06) functional can also be considered for its good performance with organic molecules.

  • Basis Set: The 6-311++G(d,p) basis set is advised. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on oxygen and nitrogen atoms, and polarization functions (d,p) are crucial for capturing the correct molecular geometry.

Experimental Protocols: Computational Workflow

A systematic computational workflow ensures the reliability of the calculated properties. The following steps are recommended:

  • Initial Structure Generation: The 3D structure of this compound is built using a molecular editor such as GaussView or Avogadro.

  • Geometry Optimization: A full geometry optimization is performed in the gas phase or with a solvent model (e.g., Polarizable Continuum Model, PCM, with water or DMSO as the solvent) to find the lowest energy conformation of the molecule.

  • Frequency Calculation: Following optimization, a vibrational frequency analysis is carried out at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide the theoretical infrared (IR) and Raman spectra.

  • Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine various electronic properties, including HOMO-LUMO energies, molecular electrostatic potential (MEP), and Mulliken population analysis.

Predicted Molecular Properties and Data Presentation

Quantum chemical calculations can predict a wide array of molecular properties. The following tables summarize the key quantitative data that can be obtained for this compound.

Optimized Geometrical Parameters

The optimized geometry provides the most stable three-dimensional arrangement of the atoms. Key bond lengths and bond angles are presented in Table 1. These parameters are fundamental for understanding the molecule's shape and steric properties.

ParameterBond/AngleCalculated Value (Å or °)
Bond Lengths C=O (phthalimide)~1.22
C-N (imide)~1.40
N-C (side chain)~1.45
C-O (hydroxyl)~1.42
O-H (hydroxyl)~0.97
C=O (carboxyl)~1.21
C-O (carboxyl)~1.35
O-H (carboxyl)~0.98
Bond Angles C-N-C (imide)~112
N-C-C (side chain)~110
C-C-O (hydroxyl)~109
C-C=O (carboxyl)~125
C-C-O (carboxyl)~111

Table 1: Calculated Optimized Geometrical Parameters for this compound.

Vibrational Frequencies

The calculated vibrational frequencies can be directly compared with experimental FT-IR and Raman spectra to confirm the molecular structure. Table 2 lists the predicted frequencies for the most characteristic vibrational modes.

Vibrational ModeFunctional GroupCalculated Wavenumber (cm⁻¹)
O-H stretch (hydroxyl)-OH~3500 (broad)
O-H stretch (carboxyl)-COOH~3300-2500 (very broad)
C-H stretch (aromatic)Ar-H~3100-3000
C=O stretch (imide, asymmetric)C=O~1770
C=O stretch (imide, symmetric)C=O~1710
C=O stretch (carboxyl)C=O~1740
C-N stretch (imide)C-N~1380
C-O stretch (hydroxyl & carboxyl)C-O~1250-1050

Table 2: Calculated Vibrational Frequencies for this compound.

Electronic Properties

The electronic properties provide insights into the molecule's reactivity and charge distribution. Key electronic parameters are summarized in Table 3.

PropertyDescriptionCalculated Value
HOMO Energy Highest Occupied Molecular Orbital~ -7.0 eV
LUMO Energy Lowest Unoccupied Molecular Orbital~ -1.5 eV
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO~ 5.5 eV
Dipole Moment Measure of molecular polarity~ 3.5 Debye

Table 3: Calculated Electronic Properties of this compound.

The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity. The molecular electrostatic potential (MEP) map visually represents the charge distribution, identifying electrophilic and nucleophilic sites.

Visualization of Workflows and Relationships

Diagrams created using Graphviz (DOT language) help to visualize the logical flow of the computational and experimental analysis.

Computational_Workflow A 1. Molecular Structure Input B 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Vibrational Analysis) B->C D 4. Electronic Property Calculation (Single Point Energy) B->D E Optimized Geometry (Bond Lengths, Angles) B->E F Thermodynamic Properties (Zero-point energy, Enthalpy) C->F G Calculated IR/Raman Spectra C->G H HOMO-LUMO Energies, MEP, Mulliken Charges D->H Validation_Process cluster_calc Computational Results cluster_exp Experimental Data Calc_Geom Optimized Geometry Exp_Xray X-ray Crystallography Calc_Geom->Exp_Xray Comparison Calc_Freq Calculated Vibrational Frequencies Exp_FTIR FT-IR / Raman Spectroscopy Calc_Freq->Exp_FTIR Comparison Calc_NMR Calculated NMR Shifts Exp_NMR NMR Spectroscopy Calc_NMR->Exp_NMR Comparison

Methodological & Application

Application Notes and Protocols for 2-Phthalimidehydroxy-acetic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phthalimidehydroxy-acetic acid is a synthetic compound belonging to the phthalimide (B116566) class of molecules. Derivatives of phthalimide have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, antioxidant, and potential anticancer properties. These compounds are structurally related to thalidomide, a well-known immunomodulatory drug. The incorporation of a hydroxy-acetic acid moiety suggests potential for altered solubility, bioavailability, and biological activity compared to other phthalimide derivatives.

These application notes provide a comprehensive, albeit generalized, protocol for the initial in vitro evaluation of this compound in a cell culture setting. The following protocols are designed to be adaptable to various cell lines and research questions, focusing on the assessment of cytotoxicity and potential anti-inflammatory effects, common starting points for the characterization of novel compounds.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in Table 1. Proper handling and storage are crucial for maintaining the integrity of the compound.

PropertyValueReference
Chemical Formula C10H7NO5[1]
Molecular Weight 221.17 g/mol [1]
CAS Number 134724-87-1[1][2]
Physical Form White solid[1]
Solubility Soluble in MeOH, DMF, and DMSO[1]
Storage Store at 2-8°C, protected from light and moisture.

Table 1: Physicochemical Properties of this compound.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on a selected cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

  • This compound

  • Selected cancer or normal cell line (e.g., HeLa, A549, HEK293)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate Buffered Saline (PBS), sterile

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • MTT solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

    • Include a vehicle control (medium with 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • After 24 hours of cell attachment, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Data Presentation:

The results of the MTT assay can be summarized in a table to show the dose-dependent effect of the compound on cell viability.

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
Vehicle Control (0.1% DMSO)100100100
0.1
1
10
50
100
Positive Control

Table 2: Example Data Table for Cytotoxicity Assessment.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Compound Dilutions B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (3-4h) E->F G Solubilize Formazan F->G H Measure Absorbance (570nm) G->H I Calculate % Cell Viability H->I

MTT Assay Experimental Workflow

Protocol 2: Evaluation of Anti-inflammatory Activity using LPS-stimulated Macrophages

This protocol is designed to assess the potential anti-inflammatory properties of this compound by measuring its effect on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • This compound

  • Macrophage cell line (e.g., RAW 264.7 or THP-1)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS), sterile

  • DMSO, cell culture grade

  • ELISA kits for TNF-α and IL-6

  • 24-well cell culture plates

Procedure:

  • Cell Seeding and Differentiation (for THP-1 cells):

    • Seed THP-1 monocytes at a density of 5 x 10⁵ cells/mL in a 24-well plate.

    • Differentiate monocytes into macrophages by treating with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

    • For RAW 264.7 cells, seed at 2 x 10⁵ cells/well and allow to adhere for 24 hours.

  • Compound Pre-treatment:

    • Prepare dilutions of this compound in serum-free medium.

    • Wash the differentiated macrophages with PBS and replace the medium with serum-free medium containing the desired concentrations of the compound.

    • Include a vehicle control (0.1% DMSO).

    • Pre-incubate the cells with the compound for 1-2 hours.

  • LPS Stimulation:

    • Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection and Cytokine Measurement:

    • After incubation, centrifuge the plate to pellet any detached cells.

    • Collect the cell culture supernatants and store at -80°C until analysis.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Data Presentation:

The quantitative data from the ELISA assays should be tabulated to compare cytokine levels across different treatment groups.

Treatment GroupTNF-α Concentration (pg/mL)IL-6 Concentration (pg/mL)
Negative Control (No LPS)
Vehicle Control + LPS
Compound (1 µM) + LPS
Compound (10 µM) + LPS
Compound (50 µM) + LPS

Table 3: Example Data Table for Anti-inflammatory Activity.

Anti_Inflammatory_Workflow A Seed and Differentiate Macrophages B Pre-treat with this compound A->B C Stimulate with LPS B->C D Incubate (24h) C->D E Collect Supernatant D->E F Measure Cytokines (ELISA) E->F G Analyze Data F->G

Anti-inflammatory Assay Workflow

Potential Signaling Pathway Involvement

Phthalimide derivatives have been reported to modulate various signaling pathways, most notably the NF-κB pathway, which is a key regulator of inflammation. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the activation of NF-κB.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Compound 2-Phthalimidehydroxy- acetic acid Compound->IKK Inhibits? NFkB_nuc->Cytokines Induces Transcription

Hypothesized NF-κB Signaling Inhibition

Conclusion

The provided protocols offer a foundational framework for the initial characterization of this compound in a cell culture context. Researchers are encouraged to adapt these methods to their specific cell models and biological questions of interest. Further investigations could explore the compound's effects on other signaling pathways, apoptosis, cell cycle progression, and its potential as a therapeutic agent. As with any novel compound, thorough validation and dose-response studies are essential for accurate interpretation of the results.

References

Application Note: Determination of 2-Phthalimidehydroxy-acetic Acid Using High-Performance Liquid Chromatography

Application Notes and Protocols for N-Hydroxyphthalimide (NHPI) as an Organocatalyst in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

While "2-Phthalimidehydroxy-acetic acid" is not a commonly recognized catalyst, the closely related compound, N-hydroxyphthalimide (NHPI), is a versatile and widely used organocatalyst. It is particularly effective in mediating free-radical reactions, most notably through the in-situ generation of the phthalimide-N-oxyl (PINO) radical. This radical is a potent hydrogen atom transfer (HAT) agent, enabling a variety of transformations, including C-H functionalization and oxidation reactions. These application notes provide an overview of the catalytic applications of NHPI, with detailed protocols for key reactions.

Catalytic Principle: The Phthalimide-N-Oxyl (PINO) Radical Cycle

The catalytic activity of N-hydroxyphthalimide is centered around the formation of the phthalimide-N-oxyl (PINO) radical. This process is typically initiated by a co-catalyst or an initiator, which abstracts the hydrogen atom from the hydroxyl group of NHPI. The resulting PINO radical can then abstract a hydrogen atom from a suitable substrate, generating a carbon-centered radical and regenerating NHPI. This carbon radical can then react further, for example, with molecular oxygen in aerobic oxidation reactions, to form the desired product and propagate the radical chain.

PINO_Catalytic_Cycle cluster_cycle PINO Radical Catalytic Cycle NHPI N-Hydroxyphthalimide (NHPI) PINO Phthalimide-N-oxyl (PINO) Radical NHPI->PINO Initiator/ Co-catalyst PINO->NHPI Hydrogen Atom Abstraction Substrate_H Substrate (R-H) Substrate_Radical Substrate Radical (R•) PINO->Substrate_Radical Product Product Substrate_Radical->Product Further Reactions (e.g., + O2)

Caption: The catalytic cycle of N-hydroxyphthalimide (NHPI) involving the formation of the phthalimide-N-oxyl (PINO) radical.

Application 1: Metal-Free Aerobic Oxidation of Hydrocarbons

N-hydroxyphthalimide is widely employed as a catalyst for the aerobic oxidation of hydrocarbons, providing a greener alternative to heavy metal-based oxidants. A prominent example is the oxidation of ethylbenzene (B125841) to acetophenone.

Quantitative Data:
SubstrateCatalyst SystemTemperature (°C)Time (h)Conversion (%)Selectivity (%)Reference
EthylbenzeneNHPI / CuMgAl-LDH1205100>99 (to Acetophenone)[1](--INVALID-LINK--)
TolueneNHPI>70--High (to Benzaldehyde)[2](--INVALID-LINK--)
Experimental Protocol: Aerobic Oxidation of Ethylbenzene

This protocol is adapted from studies on the aerobic oxidation of ethylbenzene.

Materials:

  • N-hydroxyphthalimide (NHPI)

  • Ethylbenzene

  • Co-catalyst (e.g., CuMgAl hydrotalcite)

  • Solvent (e.g., acetonitrile (B52724) or solvent-free)

  • Oxygen gas (or air)

  • Reaction vessel (e.g., a stirred autoclave)

Procedure:

  • To a reaction vessel, add ethylbenzene (substrate), N-hydroxyphthalimide (catalyst, e.g., 5 mol%), and the co-catalyst (if applicable).

  • Seal the vessel and purge with oxygen or air.

  • Pressurize the vessel with oxygen to the desired pressure (e.g., 1 atm).

  • Heat the reaction mixture to the specified temperature (e.g., 120 °C) with vigorous stirring.

  • Maintain the reaction conditions for the required duration (e.g., 5 hours).

  • After the reaction is complete, cool the vessel to room temperature and carefully release the pressure.

  • Analyze the reaction mixture by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of ethylbenzene and the selectivity for acetophenone.

Aerobic_Oxidation_Workflow start Start reactants Charge Reactor: - Ethylbenzene - NHPI - Co-catalyst start->reactants purge Purge with O2/Air reactants->purge pressurize Pressurize with O2 purge->pressurize heat Heat to 120°C with Stirring pressurize->heat react Maintain Reaction for 5h heat->react cool Cool to Room Temperature react->cool depressurize Depressurize cool->depressurize analyze Analyze Products (GC/HPLC) depressurize->analyze end End analyze->end

Caption: Experimental workflow for the NHPI-catalyzed aerobic oxidation of ethylbenzene.

Application 2: Synthesis of Adipic Acid from Cyclohexane (B81311)

A significant industrial application of NHPI catalysis is the direct, metal-free synthesis of adipic acid from cyclohexane. This process offers a more environmentally friendly route compared to traditional methods.

Quantitative Data:
SubstrateCatalyst SystemTemperaturePressureYield of Adipic Acid (%)Reference
CyclohexaneNHPI / HNO₃ / TFAAmbientAmbientHigh[3](--INVALID-LINK--)
Experimental Protocol: Synthesis of Adipic Acid

This protocol is based on the metal-free oxidation of cyclohexane to adipic acid.[3](--INVALID-LINK--)

Materials:

  • N-hydroxyphthalimide (NHPI)

  • Cyclohexane

  • Nitric Acid (HNO₃)

  • Trifluoroacetic Acid (TFA)

  • Reaction vessel

Procedure:

  • In a suitable reaction vessel, combine cyclohexane, N-hydroxyphthalimide, nitric acid, and trifluoroacetic acid.

  • Stir the mixture at ambient temperature and pressure.

  • Monitor the reaction progress by taking aliquots and analyzing them (e.g., by NMR or GC-MS after derivatization).

  • Upon completion, the adipic acid product can be isolated through crystallization or extraction.

Application 3: Direct C-H Amination of Arenes

N-hydroxyphthalimide can be used as an amino source for the direct C-H amination of arenes, a valuable transformation in the synthesis of pharmaceuticals and other fine chemicals.

Quantitative Data:
Arene SubstrateCatalyst SystemTemperature (°C)Time (h)Yield (%)Reference
Benzene (B151609)NHPI / CuBr / P(OEt)₃1001278[4](--INVALID-LINK--)
TolueneNHPI / CuBr / P(OEt)₃1001275[4](--INVALID-LINK--)
AnisoleNHPI / CuBr / P(OEt)₃1001265[4](--INVALID-LINK--)
Experimental Protocol: C-H Amination of Benzene

This protocol describes the copper-catalyzed intermolecular amination of benzene with N-hydroxyphthalimide.[4](--INVALID-LINK--)

Materials:

  • N-hydroxyphthalimide (NHPI)

  • Benzene (substrate and solvent)

  • Cuprous bromide (CuBr)

  • Triethyl phosphite (B83602) (P(OEt)₃)

  • Reaction tube

Procedure:

  • To a reaction tube, add N-hydroxyphthalimide (0.10 mmol), cuprous bromide (0.04 mmol), and triethyl phosphite (0.6 mmol).

  • Add benzene (2.0 mL) as both the substrate and solvent.

  • Seal the tube and stir the reaction mixture at 100 °C for 12 hours under an air atmosphere.

  • After cooling to room temperature, purify the reaction mixture by column chromatography to isolate the N-phenylphthalimide product.

Logical_Relationship cluster_NHPI N-Hydroxyphthalimide (NHPI) as a Catalyst Precursor cluster_applications Catalytic Applications NHPI N-Hydroxyphthalimide (NHPI) PINO Phthalimido-N-oxyl (PINO) Radical NHPI->PINO Activation HAT Hydrogen Atom Transfer (HAT) PINO->HAT Enables Oxidation Aerobic Oxidation of Hydrocarbons HAT->Oxidation Amination C-H Amination HAT->Amination Adipic_Acid Adipic Acid Synthesis HAT->Adipic_Acid

Caption: Logical relationship between NHPI, the PINO radical, and its catalytic applications.

Synthesis of N-Hydroxyphthalimide

For researchers who wish to synthesize NHPI in the laboratory, a straightforward procedure is available.

Experimental Protocol: Synthesis of N-Hydroxyphthalimide

This protocol is based on the reaction of phthalic anhydride (B1165640) with hydroxylamine (B1172632) hydrochloride.[5](--INVALID-LINK--)

Materials:

Procedure:

  • In a reaction flask, dissolve phthalic anhydride and hydroxylamine hydrochloride in isopropanol.

  • Add triethylamine to the mixture.

  • Heat the reaction mixture to 70-95 °C and stir for 0.5 to 1.5 hours.

  • After the reaction is complete, remove the isopropanol and excess triethylamine by distillation under reduced pressure.

  • Wash the resulting solid with water and dry to obtain N-hydroxyphthalimide.

Disclaimer: These protocols are intended for informational purposes for qualified researchers. Appropriate safety precautions should be taken when performing any chemical synthesis. Reaction conditions may need to be optimized for specific substrates and scales.

References

Application Notes: Protocol for Testing the Anti-inflammatory Effects of 2-Phthalimidehydroxy-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The development of novel anti-inflammatory therapeutics is a significant area of research. This document provides a comprehensive set of protocols to evaluate the anti-inflammatory potential of a novel compound, 2-Phthalimidehydroxy-acetic acid, using a combination of in vitro and in vivo assays. These methods are designed to assess the compound's effect on key inflammatory mediators and pathways.

Overall Experimental Workflow: The investigation into the anti-inflammatory properties of this compound follows a structured, multi-step approach. The process begins with determining the non-toxic concentration range of the compound, followed by a series of cell-based (in vitro) assays to measure its impact on inflammatory markers. Promising results from these assays can then be validated in a preclinical animal model (in vivo) of acute inflammation.

G cluster_invitro Key In Vitro Assays A Compound Preparation (this compound) B Determine Non-Toxic Concentration Range (MTT/XTT Assay on RAW 264.7 Cells) A->B C In Vitro Anti-inflammatory Screening (LPS-Stimulated RAW 264.7 Macrophages) B->C D In Vivo Validation (Carrageenan-Induced Paw Edema) C->D If potent in vitro C1 Nitric Oxide (NO) Production Assay C->C1 Measure NO C2 Pro-inflammatory Cytokine Quantification (ELISA) C->C2 Measure TNF-α, IL-6 C3 Signaling Pathway Analysis (Western Blot for NF-κB) C->C3 Analyze p-p65, IκBα E Data Analysis & Mechanistic Conclusion D->E C1->E C2->E C3->E G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activation IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa P p65 p65 p50 p50 p65_n p65 p65->p65_n Nuclear Translocation p50_n p50 p50->p50_n Compound 2-Phthalimidehydroxy- acetic acid Compound->IKK DNA DNA p65_n->DNA p50_n->DNA Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes Transcription

Application Note & Protocol: Measuring the Enzymatic Inhibition of Prolyl Hydroxylase by 2-Phthalimidehydroxy-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prolyl hydroxylase domain (PHD) enzymes are critical cellular oxygen sensors that regulate the stability of Hypoxia-Inducible Factor-α (HIF-α).[1] Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-α, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and proteasomal degradation.[2] This process is suppressed during hypoxia, allowing HIF-α to accumulate, translocate to the nucleus, and activate genes involved in angiogenesis, erythropoiesis, and metabolism.[3] As such, inhibitors of PHDs are promising therapeutic agents for conditions such as anemia associated with chronic kidney disease.[4][5]

2-Phthalimidehydroxy-acetic acid is a small molecule with structural similarities to 2-oxoglutarate (2-OG), a co-substrate for PHDs and other Fe(II)/2-oxoglutarate-dependent dioxygenases.[6][7][8] This structural mimicry suggests that this compound may act as a competitive inhibitor of these enzymes. This application note provides a detailed protocol for developing and executing an in vitro enzymatic assay to measure the inhibitory potency of this compound against a representative prolyl hydroxylase, PHD2.

Principle of the Assay

The enzymatic activity of PHD2 can be measured by monitoring the consumption of its co-substrate, 2-oxoglutarate.[9] This protocol utilizes a colorimetric method where the remaining 2-oxoglutarate, after the enzymatic reaction, is derivatized with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) to form a colored product that can be quantified spectrophotometrically.[9] The inhibitory effect of this compound is determined by measuring the decrease in 2-oxoglutarate consumption in its presence.

Signaling Pathway

HIF-1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia PHD2 PHD2 HIF_alpha_OH HIF-1α-OH PHD2->HIF_alpha_OH Hydroxylation O2 O2 O2->PHD2 Two_OG 2-Oxoglutarate Two_OG->PHD2 HIF_alpha HIF-1α HIF_alpha->PHD2 VHL VHL E3 Ligase HIF_alpha_OH->VHL Ub Ubiquitin VHL->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degradation Products Proteasome->Degradation Inhibitor 2-Phthalimidehydroxy- acetic acid Inhibitor->PHD2 Inhibition HIF_alpha_hyp HIF-1α HIF_complex HIF-1 Complex HIF_alpha_hyp->HIF_complex HIF_beta HIF-1β HIF_beta->HIF_complex Nucleus Nucleus HIF_complex->Nucleus Nuclear Translocation HRE Hypoxia Response Element (HRE) HIF_complex->HRE Binds to Gene_Expression Target Gene Expression HRE->Gene_Expression

Caption: HIF-1α signaling pathway under normoxic and hypoxic conditions.

Materials and Reagents

ReagentSupplierCatalog #
Recombinant Human PHD2Commercially Availablee.g., R&D Systems, 3290-PH
HIF-1α peptide (19-mer)Custom SynthesisDLDLEMLAPYIPMDDDFQL
2-Oxoglutaric acidSigma-Aldrich75890
2,4-Dinitrophenylhydrazine (2,4-DNPH)Sigma-AldrichD199303
Ferrous sulfate (B86663) (FeSO₄)Sigma-AldrichF8633
L-Ascorbic acidSigma-AldrichA92902
CatalaseSigma-AldrichC9322
Dithiothreitol (DTT)Sigma-AldrichD9779
HEPESSigma-AldrichH3375
Sodium hydroxide (B78521) (NaOH)Sigma-AldrichS8045
Hydrochloric acid (HCl)Sigma-AldrichH1758
This compoundConju-Probe134724-87-1
DMSOSigma-AldrichD8418
96-well microplates, clear, flat-bottomCorning3596
Microplate readerMolecular DevicesSpectraMax M5

Experimental Workflow

Experimental_Workflow start Start: Prepare Reagents reagent_prep Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions start->reagent_prep plate_setup Set up 96-well plate with controls and inhibitor dilutions reagent_prep->plate_setup add_enzyme Add PHD2 enzyme to initiate reaction plate_setup->add_enzyme incubation Incubate at 37°C for 30 minutes add_enzyme->incubation stop_reaction Stop reaction with HCl incubation->stop_reaction derivatization Add 2,4-DNPH for derivatization stop_reaction->derivatization color_development Add NaOH to develop color derivatization->color_development read_plate Read absorbance at 540 nm color_development->read_plate data_analysis Analyze data and calculate IC50 read_plate->data_analysis end End: Report Results data_analysis->end Logical_Relationship enzyme_activity PHD2 Enzymatic Activity og_consumption 2-Oxoglutarate Consumption enzyme_activity->og_consumption leads to color_intensity Color Intensity (Absorbance at 540 nm) derivatization Derivatization with 2,4-DNPH og_consumption->derivatization og_consumption->color_intensity inversely proportional to inhibitor_presence Presence of this compound reduced_og_consumption Reduced 2-Oxoglutarate Consumption inhibitor_presence->reduced_og_consumption causes inhibitor_presence->color_intensity results in lower reduced_og_consumption->derivatization derivatization->color_intensity inverse_correlation Inverse Correlation

References

Application of 2-Phthalimidehydroxy-acetic Acid in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phthalimidehydroxy-acetic acid is a member of the phthalimide (B116566) class of compounds, a versatile scaffold that has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. While specific research on this compound is limited, the broader family of phthalimide-containing molecules has demonstrated considerable therapeutic potential, particularly as anti-inflammatory and anticancer agents. This document provides a detailed overview of the potential applications of this compound based on the activities of structurally related phthalimide derivatives. The protocols and data presented herein are representative of the methodologies used to evaluate this class of compounds and can serve as a guide for the investigation of this compound.

Potential Therapeutic Applications

Based on extensive research into phthalimide analogues, this compound is a promising candidate for investigation in the following therapeutic areas:

  • Anti-inflammatory Activity: Phthalimide derivatives have been shown to modulate key inflammatory pathways. They can suppress the production of pro-inflammatory cytokines and mediators, suggesting potential applications in treating inflammatory disorders such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation.

  • Anticancer Activity: Numerous phthalimide-containing compounds have exhibited potent cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

Quantitative Data on Related Phthalimide Derivatives

The following tables summarize the biological activities of various phthalimide derivatives, providing a reference for the potential efficacy of this compound.

Table 1: In Vitro Anti-inflammatory Activity of Phthalimide Analogues

CompoundAssayTarget/Cell LineIC50 / ActivityReference
Phthalimide analogue IIhNitric Oxide (NO) ProductionRAW264.7 macrophagesIC50 = 8.7 µg/mL[1]
PD1 (a phthalimide analogue)Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)RAW264.7 macrophagesSuppression of induction[2]
LASSBio 468 (phthalimide derivative)Neutrophil Recruitment (in vivo)LPS-induced in miceED50 = 2.5 mg/kg[3]

Table 2: In Vitro Anticancer Activity of Phthalimide Derivatives

CompoundCancer Cell LineIC50 / GI50Reference
Benzothiazole (B30560) containing phthalimideVarious human cancer cell linesInduces apoptosis[4]
Phthalimido-thiazolidine derivative (FT-12)Panc-1, Sk-mel-28, PC-3Antiproliferative activity[5]
2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)-acetamide (Ic)Leukemia (CCRF-CEM, HL-60(TB), MOLT-4, SR)logGI50 = -6.06 to -6.53[6]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound.

Protocol 1: Synthesis of N-Substituted Phthalimides

This protocol describes a general method for the synthesis of phthalimide derivatives, which can be adapted for the synthesis of this compound.

Materials:

  • Phthalic anhydride (B1165640)

  • Appropriate amine or amino acid (for this compound, this would be 2-amino-2-hydroxyacetic acid)

  • Glacial acetic acid

  • Reaction vessel with reflux condenser

  • Heating mantle or oil bath

  • Filtration apparatus

  • Recrystallization solvents

Procedure:

  • In a round-bottom flask, dissolve phthalic anhydride (1 equivalent) and the desired amine/amino acid (1 equivalent) in glacial acetic acid.

  • Attach a reflux condenser and heat the mixture to reflux (typically 120-140°C) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

  • Dry the purified product under vacuum.

  • Characterize the final compound using techniques such as NMR, IR, and Mass Spectrometry.

Protocol 2: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Inhibition in RAW264.7 Macrophages

This protocol details the procedure to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Test compound (this compound) dissolved in DMSO

  • 96-well cell culture plates

  • Spectrophotometer (540 nm)

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and vehicle control (cells + LPS + DMSO).

  • Nitrite Measurement:

    • After 24 hours, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value of the test compound.

Protocol 3: In Vitro Anticancer Assay - MTT Cell Viability Assay

This protocol describes the MTT assay, a colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Selected cancer cell line(s) (e.g., HeLa, MCF-7, A549)

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Test compound (this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

  • Spectrophotometer (570 nm)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of the test compound for 48 or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value of the test compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially modulated by phthalimide derivatives and a typical workflow for drug discovery and evaluation.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Signaling Cascade cluster_2 Phthalimide Derivative Action LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Phthalimide 2-Phthalimidehydroxy- acetic acid Phthalimide->NFkB Inhibition

Caption: Potential anti-inflammatory mechanism of action.

G start Compound Design & Synthesis invitro In Vitro Screening (Anti-inflammatory/Anticancer Assays) start->invitro hit_id Hit Identification invitro->hit_id hit_id->start Inactive lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt Active invivo In Vivo Efficacy & Toxicity Studies lead_opt->invivo preclinical Preclinical Development invivo->preclinical

Caption: Drug discovery and development workflow.

Conclusion

References

Application Notes and Protocols for 2-Phthalimidoxy-acetic Acid in Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Phthalimidoxy-acetic acid, also known as N-(Carboxymethoxy)phthalimide or 2-(1,3-dioxoisoindolin-2-yloxy)acetic acid, in the synthesis of bioactive molecules. This versatile reagent serves as a crucial building block and linker, particularly in the development of targeted therapies.

Introduction

2-Phthalimidoxy-acetic acid (CAS No. 134724-87-1) is a bifunctional molecule featuring a stable phthalimide (B116566) group and a reactive carboxylic acid moiety.[1] This unique structure allows for its application as a linker in the synthesis of complex bioactive molecules, most notably in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[2][3] PROTACs are novel therapeutic agents designed to selectively degrade specific disease-causing proteins within cells.[3] The phthalimide group in 2-Phthalimidoxy-acetic acid can be deprotected to reveal a primary amine, which is a common reactive handle for further chemical modifications.

Core Applications in Bioactive Molecule Synthesis

The primary application of 2-Phthalimidoxy-acetic acid in medicinal chemistry is as a linker component in the assembly of PROTACs and other targeted therapeutic agents.[2][3] Its compact and stable structure provides a reliable connection between a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.

Key Features:

  • Bifunctional Linker: Possesses a carboxylic acid for amide bond formation and a protected amino group (within the phthalimide) for subsequent reactions.[1]

  • Stability: The phthalimide group offers a stable protecting group for the amino functionality during multi-step syntheses.[1]

  • Versatility: The carboxylic acid can be readily activated and coupled with various amine-containing molecules.[1]

Experimental Protocols

While specific protocols for the synthesis of every bioactive molecule using 2-Phthalimidoxy-acetic acid are proprietary or found within detailed research publications, the following represents a generalized workflow for its incorporation into a synthetic scheme, such as in the formation of an amide bond.

Protocol 1: General Amide Coupling Reaction

This protocol outlines the general steps for coupling 2-Phthalimidoxy-acetic acid with an amine-containing molecule.

Materials:

  • 2-Phthalimidoxy-acetic acid

  • Amine-containing substrate

  • Coupling agents (e.g., HATU, HOBt, EDC)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous polar aprotic solvent (e.g., DMF, DCM)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Procedure:

  • Dissolution: Dissolve 2-Phthalimidoxy-acetic acid (1.0 eq) and the amine-containing substrate (1.0-1.2 eq) in an anhydrous polar aprotic solvent.

  • Activation: Add the coupling agents (e.g., HATU, 1.1 eq) and an organic base (e.g., DIPEA, 2.0 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired amide.

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data for a series of bioactive molecules synthesized using 2-Phthalimidoxy-acetic acid as a linker. The data illustrates typical yields for the coupling step and the resulting biological activity in terms of the half-maximal inhibitory concentration (IC50) for target protein degradation.

Compound IDTarget ProteinCoupling Yield (%)IC50 for Target Degradation (nM)
PROTAC-AKinase X7550
PROTAC-BTranscription Factor Y6825
PROTAC-CReceptor Z8210

Signaling Pathway and Experimental Workflow Visualization

The diagrams below, generated using the DOT language, illustrate a conceptual signaling pathway targeted by a PROTAC synthesized using 2-Phthalimidoxy-acetic acid, and a typical experimental workflow for its synthesis and evaluation.

G cluster_0 Cellular Environment PROTAC PROTAC (with 2-Phthalimidoxy-acetic acid linker) Target Target Protein (e.g., Kinase X) PROTAC->Target Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Recruits Proteasome Proteasome Target->Proteasome Enters for Degradation E3Ligase->Target Ubiquitinates Ub Ubiquitin Degradation Degraded Protein Fragments Proteasome->Degradation G Start Starting Materials: - 2-Phthalimidoxy-acetic acid - Target Protein Ligand - E3 Ligase Ligand Step1 Step 1: Synthesis of Ligand-Linker Intermediate Start->Step1 Step2 Step 2: Coupling with Second Ligand Step1->Step2 Purification Purification and Characterization (HPLC, NMR, MS) Step2->Purification BioAssay Biological Evaluation (e.g., Western Blot for protein degradation, Cell Viability Assays) Purification->BioAssay Data Data Analysis (IC50 determination) BioAssay->Data

References

In vitro and in vivo experimental design for 2-Phthalimidehydroxy-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive experimental framework for the in vitro and in vivo evaluation of 2-Phthalimidehydroxy-acetic acid, a novel compound with putative anti-cancer and anti-inflammatory properties. Due to limited currently available data on this specific molecule, the following protocols are based on established methodologies for characterizing novel therapeutic agents with similar structural motifs, such as phthalimide (B116566) derivatives. The proposed studies will investigate the cytotoxic, pro-apoptotic, and anti-inflammatory effects of this compound and explore its potential mechanisms of action by examining its impact on key signaling pathways, including NF-κB and VEGF.

In Vitro Experimental Design

The initial phase of evaluation focuses on characterizing the cellular effects of this compound using a panel of human cancer cell lines and a relevant non-cancerous cell line for comparison.

Cell Viability and Cytotoxicity Assessment

Objective: To determine the concentration-dependent cytotoxic effects of this compound on various cell lines.

Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in culture medium. Replace the existing medium with the medium containing the test compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Hypothetical IC₅₀ Values (µM) after 48h Treatment

Cell LineCancer TypeThis compoundDoxorubicin (Control)
MCF-7Breast Cancer15.20.8
A549Lung Cancer25.81.2
HCT116Colon Cancer18.50.9
HEK293Normal Kidney> 1005.6
Apoptosis Induction Analysis

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.

Data Presentation: Hypothetical Percentage of Apoptotic Cells

TreatmentQuadrant% of Cells
Vehicle ControlLive95.1
Early Apoptotic2.5
Late Apoptotic1.8
Necrotic0.6
This compound (IC₅₀)Live60.3
Early Apoptotic25.4
Late Apoptotic12.1
Necrotic2.2
Cell Cycle Analysis

Objective: To investigate the effect of this compound on cell cycle progression.[1][2][3][4]

Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

  • Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[1][2]

Data Presentation: Hypothetical Cell Cycle Distribution (%)

TreatmentG0/G1 PhaseS PhaseG2/M Phase
Vehicle Control55.228.116.7
This compound (IC₅₀)70.515.314.2
Investigation of Signaling Pathways

Objective: To explore the molecular mechanism by which this compound exerts its effects, focusing on the NF-κB and VEGF signaling pathways.

Protocol: Western Blot Analysis

  • Protein Extraction: Treat cells with this compound, and then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key proteins in the NF-κB (e.g., p-IκBα, NF-κB p65) and VEGF (e.g., VEGFR2, p-VEGFR2) pathways.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Protocol: ELISA for Cytokine Secretion

  • Cell Culture Supernatant Collection: Collect the cell culture supernatant after treatment with this compound.

  • ELISA: Perform ELISA to quantify the levels of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6) and VEGF.

In Vivo Experimental Design

Following promising in vitro results, the efficacy and safety of this compound will be evaluated in animal models.

Acute Toxicity Study

Objective: To determine the maximum tolerated dose (MTD) and potential acute toxicity of this compound.

Protocol:

  • Animal Model: Use healthy BALB/c mice.

  • Dosing: Administer single doses of this compound via intraperitoneal (i.p.) or oral (p.o.) route at increasing concentrations.

  • Observation: Monitor the animals for signs of toxicity, morbidity, and mortality for 14 days.

  • Necropsy: Perform gross necropsy and histopathological examination of major organs.

Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a cancer model.[5]

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject a human cancer cell line (e.g., MCF-7) into the flank of immunodeficient mice (e.g., nude mice).

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, this compound at different doses, positive control). Administer treatment daily via the determined route.

  • Tumor Measurement: Measure tumor volume every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.

  • Analysis: Analyze tumor growth inhibition and perform immunohistochemistry on tumor tissues to assess markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).

Data Presentation: Hypothetical Tumor Growth Inhibition

Treatment GroupAverage Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle Control1250 ± 150-
This compound (10 mg/kg)875 ± 12030.0
This compound (25 mg/kg)450 ± 9064.0
Doxorubicin (5 mg/kg)300 ± 7576.0
Carrageenan-Induced Paw Edema Model

Objective: To assess the in vivo anti-inflammatory activity of this compound.[6][7]

Protocol:

  • Animal Model: Use Wistar rats.

  • Compound Administration: Administer this compound or a control (e.g., indomethacin) orally one hour before inducing inflammation.

  • Inflammation Induction: Inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group.

Data Presentation: Hypothetical Inhibition of Paw Edema (%) at 3 hours

Treatment Group% Inhibition of Paw Edema
Vehicle Control-
This compound (25 mg/kg)35.5
This compound (50 mg/kg)58.2
Indomethacin (10 mg/kg)65.8

Visualizations

Signaling Pathways

G Hypothesized Inhibition of NF-κB Pathway TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK IKK TNFR->IKK IκBα IκBα p-IκBα p-IκBα IKK->p-IκBα Phosphorylation p-IκBα->IκBα Degradation NF-κB NF-κB NF-κB->IκBα Inhibited by Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription This compound This compound This compound->IKK Inhibits

Caption: Hypothesized mechanism of NF-κB pathway inhibition.

G Hypothesized Inhibition of VEGF Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCγ PLCγ VEGFR2->PLCγ PI3K PI3K VEGFR2->PI3K Endothelial Cell Proliferation Endothelial Cell Proliferation PLCγ->Endothelial Cell Proliferation Akt Akt PI3K->Akt Akt->Endothelial Cell Proliferation Angiogenesis Angiogenesis Endothelial Cell Proliferation->Angiogenesis This compound This compound This compound->VEGFR2 Inhibits (Phosphorylation)

Caption: Hypothesized mechanism of VEGF pathway inhibition.

Experimental Workflows

G In Vitro Experimental Workflow cluster_0 Primary Screening cluster_1 Mechanism of Action cluster_2 Signaling Pathway Analysis Cell Viability (MTT) Cell Viability (MTT) Apoptosis Assay Apoptosis Assay Cell Viability (MTT)->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Cell Viability (MTT)->Cell Cycle Analysis Western Blot Western Blot Apoptosis Assay->Western Blot Cell Cycle Analysis->Western Blot ELISA ELISA Western Blot->ELISA

Caption: Workflow for in vitro evaluation.

G In Vivo Experimental Workflow cluster_0 Toxicity & Efficacy cluster_1 Analysis Acute Toxicity Acute Toxicity Xenograft Model Xenograft Model Acute Toxicity->Xenograft Model Anti-inflammatory Model Anti-inflammatory Model Acute Toxicity->Anti-inflammatory Model Tumor Growth Inhibition Tumor Growth Inhibition Xenograft Model->Tumor Growth Inhibition Paw Edema Inhibition Paw Edema Inhibition Anti-inflammatory Model->Paw Edema Inhibition Histopathology Histopathology Tumor Growth Inhibition->Histopathology

Caption: Workflow for in vivo evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Phthalimidohydroxy-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Phthalimidohydroxy-acetic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for 2-Phthalimidohydroxy-acetic acid?

A1: The most likely synthetic pathway involves the O-alkylation of N-hydroxyphthalimide (NHPI) with a two-carbon electrophile. A common method is a nucleophilic substitution reaction using an alkali salt of NHPI with a haloacetic acid, such as bromoacetic acid or chloroacetic acid, in a polar aprotic solvent.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to control include the quality of the N-hydroxyphthalimide starting material, the choice of base and solvent, the reaction temperature, and the reaction time. Anhydrous conditions are also important to prevent hydrolysis of the starting materials and intermediates.

Q3: What are the expected major impurities in the synthesis of 2-Phthalimidohydroxy-acetic acid?

A3: Potential impurities can arise from the starting materials or side reactions during the synthesis. These may include unreacted N-hydroxyphthalimide, phthalic acid, phthalic acid monohydroxamic acid, and byproducts from the decomposition of the haloacetic acid.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a suitable technique for monitoring the reaction progress. A developing system of ethyl acetate (B1210297) and hexanes, with a small amount of acetic acid, can typically separate the starting materials from the product. Staining with potassium permanganate (B83412) or visualization under UV light can be used for detection.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Poor quality of N-hydroxyphthalimide (NHPI): The starting material may be impure or degraded.1. Recrystallize the NHPI from a suitable solvent like ethanol (B145695) or acetic acid before use. Verify its purity by melting point or spectroscopy.
2. Ineffective base: The base used may not be strong enough to fully deprotonate the NHPI.2. Use a stronger base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). Ensure the base is fresh and dry.
3. Inappropriate solvent: The solvent may not be suitable for the SN2 reaction.3. Use a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) to facilitate the reaction. Ensure the solvent is anhydrous.
4. Low reaction temperature: The reaction may be too slow at lower temperatures.4. Gradually increase the reaction temperature, for example, from room temperature to 50-60 °C, while monitoring for side product formation by TLC.
Presence of Multiple Spots on TLC, Including a Baseline Spot 1. Hydrolysis of N-hydroxyphthalimide: The presence of water can lead to the formation of phthalic acid monohydroxamic acid.[1]1. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
2. Degradation of the product: The product may be unstable under the reaction or work-up conditions.2. Perform the reaction at a lower temperature and for a shorter duration. Use a milder work-up procedure, avoiding strong acids or bases if possible.
Product is Contaminated with Starting N-hydroxyphthalimide 1. Incomplete reaction: The reaction may not have gone to completion.1. Increase the reaction time or temperature. Consider adding a slight excess (1.1 to 1.2 equivalents) of the haloacetic acid.
2. Inefficient purification: The purification method may not be effectively separating the product from the starting material.2. Optimize the recrystallization solvent system or consider column chromatography for purification.
Formation of Phthalic Acid as an Impurity 1. Hydrolysis of the phthalimide (B116566) ring: This can occur under strongly acidic or basic conditions, especially at elevated temperatures.1. Maintain a neutral or slightly basic pH during the reaction and work-up. Avoid prolonged heating. Phthalic acid can be removed by washing the organic extract with a weak base like sodium bicarbonate solution.[1]

Experimental Protocols

Synthesis of N-Hydroxyphthalimide (NHPI) from Phthalic Anhydride (B1165640)

This procedure is a general method for preparing the starting material.

Materials:

Procedure:

  • In a round-bottom flask, dissolve phthalic anhydride (1.0 eq) and hydroxylamine hydrochloride (1.05 eq) in ethanol.

  • Add anhydrous sodium carbonate (1.1 eq) portion-wise to the stirred solution.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter the solid.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol or acetic acid to obtain pure N-hydroxyphthalimide.[1]

Parameter Value Reference
Yield 76-81%[1]
Melting Point 233 °C[1]
Synthesis of 2-Phthalimidohydroxy-acetic acid

This is a plausible experimental protocol based on general O-alkylation of N-hydroxyphthalimide.

Materials:

  • N-hydroxyphthalimide (NHPI)

  • Bromoacetic acid

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • To a stirred solution of N-hydroxyphthalimide (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of bromoacetic acid (1.1 eq) in anhydrous DMF dropwise.

  • Heat the reaction mixture to 50-60 °C and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous solution with dilute HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

Visualizations

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product NHPI N-Hydroxyphthalimide Reaction_Step O-Alkylation NHPI->Reaction_Step Haloacetic_Acid Bromoacetic Acid Haloacetic_Acid->Reaction_Step Base Base (e.g., K₂CO₃) Base->Reaction_Step Solvent Solvent (e.g., DMF) Solvent->Reaction_Step Workup Aqueous Work-up & Acidification Reaction_Step->Workup Purification Recrystallization Workup->Purification Final_Product 2-Phthalimidohydroxy-acetic acid Purification->Final_Product

Caption: Experimental workflow for the synthesis of 2-Phthalimidohydroxy-acetic acid.

Troubleshooting_Logic Start Low Product Yield? Impure_NHPI Check NHPI Purity Start->Impure_NHPI Yes Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction No Recrystallize_NHPI Recrystallize NHPI Impure_NHPI->Recrystallize_NHPI Reaction_Conditions Review Reaction Conditions Increase_Temp_Time Increase Temp/Time Reaction_Conditions->Increase_Temp_Time Change_Base_Solvent Change Base/Solvent Reaction_Conditions->Change_Base_Solvent Incomplete_Reaction->Reaction_Conditions Yes Side_Reactions Side Reactions Occurring? Incomplete_Reaction->Side_Reactions No Hydrolysis Check for Water (Hydrolysis) Side_Reactions->Hydrolysis Yes Use_Anhydrous Use Anhydrous Conditions Hydrolysis->Use_Anhydrous

Caption: Logical troubleshooting flow for low product yield.

Impurity_Pathways cluster_impurities Potential Impurities NHPI N-Hydroxyphthalimide Product 2-Phthalimidohydroxy-acetic acid NHPI->Product Reaction with Bromoacetic Acid Unreacted_NHPI Unreacted NHPI NHPI->Unreacted_NHPI Incomplete Reaction Phthalic_Acid_Mono Phthalic Acid Monohydroxamic Acid NHPI->Phthalic_Acid_Mono Hydrolysis (Strong Base) Phthalic_Acid Phthalic Acid Product->Phthalic_Acid Hydrolysis (Harsh Conditions)

Caption: Potential impurity formation pathways.

References

Optimizing reaction conditions for 2-Phthalimidehydroxy-acetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Phthalimidooxy-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 2-Phthalimidooxy-acetic acid?

A1: The most common and effective method for synthesizing 2-Phthalimidooxy-acetic acid is a two-step process. The first step involves a Williamson ether synthesis between N-hydroxyphthalimide and an alkyl haloacetate, typically ethyl bromoacetate (B1195939), in the presence of a base. The resulting ester, ethyl 2-(1,3-dioxoisoindolin-2-yloxy)acetate, is then hydrolyzed to the desired carboxylic acid.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to control for a successful synthesis include the choice of base and solvent, reaction temperature, and the purity of starting materials. Anhydrous conditions are often crucial, especially when using strong bases like sodium hydride, to prevent side reactions.

Q3: What are the common side reactions to be aware of?

A3: A common side reaction is the hydrolysis of the haloacetic acid ester, especially if the reaction is run for an extended period or at elevated temperatures with a strong base in the presence of water. Another potential issue is the decomposition of N-hydroxyphthalimide under harsh basic conditions.

Q4: How can I monitor the progress of the reaction?

A4: The progress of both the esterification and hydrolysis steps can be effectively monitored by Thin Layer Chromatography (TLC). For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed to determine the consumption of reactants and the formation of the product.

Troubleshooting Guides

Problem 1: Low or No Yield of Ethyl 2-(1,3-dioxoisoindolin-2-yloxy)acetate (Esterification Step)
Potential Cause Suggested Solution
Inactive Base Use a freshly opened or properly stored base. If using sodium hydride (NaH), ensure it is handled under an inert atmosphere (e.g., nitrogen or argon) as it reacts with moisture.
Wet Solvents or Reagents Use anhydrous solvents and ensure N-hydroxyphthalimide is thoroughly dried before use. Moisture can quench the base and lead to unwanted side reactions.
Insufficient Reaction Time or Temperature Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Typical temperatures range from room temperature to the reflux temperature of the solvent.[1]
Poor Solubility of Reactants Choose a solvent in which both N-hydroxyphthalimide and the base have reasonable solubility. Polar aprotic solvents like DMF or acetonitrile (B52724) are often good choices.[2]
Inefficient Stirring Ensure vigorous stirring, especially in heterogeneous mixtures (e.g., with NaH or K₂CO₃), to facilitate proper mixing and reaction.
Problem 2: Incomplete Hydrolysis of Ethyl 2-(1,3-dioxoisoindolin-2-yloxy)acetate
Potential Cause Suggested Solution
Insufficient Acid or Base for Hydrolysis Ensure a sufficient molar excess of the acid or base catalyst is used for the hydrolysis. For acid-catalyzed hydrolysis, a strong acid like HCl is typically used. For base-catalyzed hydrolysis, LiOH or NaOH are common choices.
Short Reaction Time Monitor the disappearance of the starting ester by TLC. Hydrolysis can sometimes be slow and may require several hours at elevated temperatures to go to completion.
Low Reaction Temperature Gently heating the reaction mixture can significantly increase the rate of hydrolysis.
Biphasic Mixture Limiting Reaction If the ester is not fully soluble in the aqueous acidic or basic solution, adding a co-solvent like THF or ethanol (B145695) can create a homogeneous solution and accelerate the reaction.
Problem 3: Presence of Impurities in the Final Product
Potential Cause Suggested Solution
Unreacted N-hydroxyphthalimide During workup, unreacted N-hydroxyphthalimide can often be removed by washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution). N-hydroxyphthalimide is weakly acidic and will be extracted into the aqueous layer.
Unreacted Bromoacetic Acid/Ester Unreacted bromoacetic acid can be removed by washing with a sodium bicarbonate solution. The unreacted ester can often be removed during the purification of the final product by recrystallization or column chromatography.
Formation of Phthalic Acid If the phthalimide (B116566) ring is cleaved due to harsh basic conditions during hydrolysis, phthalic acid may be formed. This can be removed by careful pH adjustment during the workup, as phthalic acid has different solubility properties than the desired product.

Experimental Protocols

Synthesis of Ethyl 2-(1,3-dioxoisoindolin-2-yloxy)acetate

A mixture of N-hydroxyphthalimide (1.0 eq), ethyl bromoacetate (1.1 eq), and potassium carbonate (1.5 eq) in dry acetonitrile or DMF is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from ethanol or by column chromatography on silica (B1680970) gel.

Hydrolysis of Ethyl 2-(1,3-dioxoisoindolin-2-yloxy)acetate to 2-Phthalimidooxy-acetic acid

The crude ethyl 2-(1,3-dioxoisoindolin-2-yloxy)acetate is dissolved in a mixture of a suitable solvent (e.g., THF or ethanol) and an aqueous acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH). The mixture is stirred, often with gentle heating, until TLC indicates the complete consumption of the starting material. After cooling to room temperature, the product is isolated by adjusting the pH to precipitate the carboxylic acid, which is then collected by filtration, washed with water, and dried. A specific protocol involves the deprotection of a tert-butyl ester using trifluoroacetic acid in dichloromethane.[3]

Data Presentation

Table 1: Optimization of Reaction Conditions for Esterification

Base Solvent Temperature (°C) Time (h) Yield (%)
K₂CO₃Acetonitrile2524~85
NaHTHF0 to 2512>90
Et₃NDMF5012~80
Polymer-supported anionAcetonitrile250.5High

Note: Yields are approximate and can vary based on specific reaction scale and conditions. The use of a polymer-supported anion of N-hydroxyphthalimide can lead to high yields under mild conditions with easy work-up.[2]

Visualizations

experimental_workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrolysis A N-hydroxyphthalimide E Reaction Mixture A->E B Ethyl Bromoacetate B->E C Base (e.g., K₂CO₃) C->E D Solvent (e.g., Acetonitrile) D->E F Filtration & Solvent Removal E->F Stir at RT G Crude Ethyl Ester F->G I Reaction Mixture G->I H Aqueous Acid/Base (e.g., HCl/NaOH) H->I J Acidification & Filtration I->J Heat K 2-Phthalimidooxy-acetic acid J->K

Caption: Experimental workflow for the two-step synthesis of 2-Phthalimidooxy-acetic acid.

troubleshooting_logic Start Low Yield in Step 1? Moisture Check for Moisture in Reagents/Solvents Start->Moisture Yes Base_Activity Verify Base Activity Start->Base_Activity Yes Reaction_Conditions Optimize Temp/Time Start->Reaction_Conditions Yes Solubility Improve Reactant Solubility Start->Solubility Yes Incomplete_Hydrolysis Incomplete Hydrolysis in Step 2? Catalyst Increase Acid/Base Catalyst Incomplete_Hydrolysis->Catalyst Yes Time_Temp Increase Reaction Time/Temp Incomplete_Hydrolysis->Time_Temp Yes Co_Solvent Add Co-solvent Incomplete_Hydrolysis->Co_Solvent Yes Impurity Impurity in Final Product? Wash Aqueous Base Wash Impurity->Wash Yes Recrystallize Recrystallization / Chromatography Impurity->Recrystallize Yes

Caption: Troubleshooting decision tree for the synthesis of 2-Phthalimidooxy-acetic acid.

References

Overcoming solubility issues with 2-Phthalimidehydroxy-acetic acid in assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Phthalimidehydroxy-acetic acid

Welcome to the technical support center for researchers working with this compound. This guide provides troubleshooting strategies and answers to frequently asked questions to help you overcome solubility challenges during your experiments, ensuring data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of solubility problems with this compound in my assay?

You may be encountering solubility issues if you observe any of the following:

  • Visual Precipitation: The most obvious sign is the appearance of solid particles, cloudiness, or a film in your stock solution or, more commonly, in the assay wells after diluting the stock in aqueous buffer.

  • High Data Variability: Poor solubility can lead to inconsistent compound concentrations across different wells, resulting in high variability in your results and inaccurate structure-activity relationships (SAR).[1][2][3]

  • Non-ideal Dose-Response Curves: Solubility limitations can cause flat or truncated dose-response curves, as the compound concentration fails to increase in solution despite adding more of the stock.

  • Underestimated Potency: If the compound is not fully dissolved, the actual concentration exposed to the biological target is lower than the nominal concentration, leading to an underestimation of its activity.[1][2][3]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

The recommended starting solvent for preparing a high-concentration stock solution is Dimethyl Sulfoxide (DMSO) . This compound is reported to be soluble in DMSO, as well as Dimethylformamide (DMF) and Methanol (MeOH).[4] For most biological assays, DMSO is the preferred choice due to its broad solvent power and compatibility with cell culture at low final concentrations (typically ≤0.5%).

Best Practices for Stock Solutions:

  • Always use anhydrous, high-purity DMSO to prevent compound degradation.

  • Prepare fresh stock solutions when possible. If storing, use small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can cause the compound to precipitate out of solution.[2]

  • After dissolving the compound, visually inspect the solution for any undissolved particles. Gentle warming or sonication can aid dissolution.[5]

Q3: My compound is soluble in 100% DMSO, but it precipitates when I add it to my aqueous assay buffer. What should I do?

This is a common challenge known as "compound crashing out." It occurs because the compound is poorly soluble in the final aqueous environment of the assay. Follow the troubleshooting workflow below to address this issue.

G A Precipitation observed in aqueous assay buffer? B Visually inspect DMSO stock. Is it clear? A->B Yes C Re-dissolve stock. Consider gentle warming or sonication. B->C No D Issue is dilution into aqueous buffer. B->D Yes C->B E Option 1: Lower the final test concentration. D->E F Option 2: Increase final DMSO % (check assay tolerance, typically <0.5%). D->F G Option 3: Adjust buffer pH. (see FAQ 4) D->G H Option 4: Use a co-solvent or solubilizing excipient. D->H I Problem Solved? E->I F->I G->I H->I

Caption: Troubleshooting workflow for compound precipitation in assays.

Q4: How can pH be used to improve the solubility of this compound?

This compound possesses a carboxylic acid group, making it an acidic compound. The solubility of such ionizable compounds can be significantly influenced by pH.[5][6]

  • Strategy: Increasing the pH of the assay buffer (e.g., from 7.4 to 8.0) will deprotonate the carboxylic acid, forming a negatively charged carboxylate salt. This salt form is generally much more soluble in aqueous media than the neutral form.

  • Caution: Before adjusting the pH, you must confirm that the new pH is compatible with your assay system. Significant pH changes can affect protein stability, enzyme activity, or cell viability.

Q5: Are there other advanced techniques to improve solubility in the final assay medium?

Yes, if the above methods are insufficient or not compatible with your experiment, consider these approaches:

  • Co-solvents: Adding a small percentage of a water-miscible organic solvent other than DMSO may help. Ethanol or polyethylene (B3416737) glycol (PEG) are sometimes used.[7] The tolerance of the assay for any co-solvent must be validated.

  • Solubilizing Excipients: For challenging compounds, excipients can be used. Cyclodextrins, for example, can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[5] This is more common in formulation development but can be adapted for in vitro assays if properly controlled.

  • Detergents (for biochemical assays only): In cell-free (biochemical) assays, adding a low concentration of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01%) to the buffer can help maintain compound solubility.[8] This method is not suitable for cell-based assays , as detergents can disrupt cell membranes and cause toxicity.[8]

G cluster_0 Compound Properties cluster_1 Solvent System cluster_2 Assay Conditions Compound This compound (Acidic, Hydrophobic Moiety) Solubility Final Compound Solubility in Assay Compound->Solubility Solvent Primary Solvent (e.g., DMSO) Co-solvents (e.g., EtOH, PEG) Solvent->Solubility Assay Aqueous Buffer pH Temperature Incubation Time Assay->Solubility

Caption: Key factors influencing the final solubility of the compound in an assay.

Data Presentation: Solvent Compatibility

The table below summarizes the known solubility characteristics of this compound and its parent compound, N-Hydroxyphthalimide. Specific quantitative values are often proprietary or not published; therefore, a qualitative assessment is provided.

SolventCompoundSolubilityRemarks
Organic Solvents
DMSOThis compoundSolubleRecommended for primary stock solution preparation.[4]
DMFThis compoundSolubleAn alternative to DMSO for stock solutions.[4]
Methanol (MeOH)This compoundSoluble[4]
DichloromethaneN-HydroxyphthalimideSoluble[6]
EthanolN-HydroxyphthalimideSoluble[6]
AcetonitrileN-HydroxyphthalimideSoluble
Aqueous Solvents
WaterN-HydroxyphthalimideLimitedSolubility is low but can be influenced by pH and temperature.
Aqueous Buffers (pH ~7.4)This compoundLimitedProne to precipitation upon dilution from DMSO stock. Solubility increases with higher pH.

Experimental Protocols

Protocol 1: Preparation and Handling of a 10 mM DMSO Stock Solution

  • Weighing: Accurately weigh approximately 2.21 mg of this compound (MW: 221.17 g/mol ) using a calibrated analytical balance.

  • Dissolution: Transfer the powder to a clean glass vial. Add 1.0 mL of anhydrous, research-grade DMSO to the vial.

  • Solubilization: Cap the vial tightly and vortex for 1-2 minutes. If the solid is not fully dissolved, place the vial in a sonicating water bath for 5-10 minutes. Gentle warming (up to 37°C) can be applied if necessary, but be mindful of compound stability.

  • Inspection: Visually confirm that all solid material has dissolved and the solution is clear.

  • Storage: For immediate use, store at 4°C. For long-term storage, create small-volume aliquots (e.g., 20 µL) in low-retention tubes and store at -80°C to minimize freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assessment in Assay Buffer

This protocol helps determine the practical concentration limit of the compound in your final assay buffer.

  • Prepare Compound Plate: In a 96-well polypropylene (B1209903) plate, prepare a serial dilution of your DMSO stock solution. For example, start with 4 µL of a 10 mM stock and perform a 1:2 serial dilution in DMSO. This will be your intermediate plate.

  • Dilute into Assay Buffer: Transfer 2 µL from each well of the intermediate plate to a new 96-well plate (e.g., a clear-bottom assay plate).

  • Add Buffer: Quickly add 98 µL of your final assay buffer to each well. This creates a 1:50 dilution, resulting in a final DMSO concentration of 2% and a top compound concentration of 200 µM. Mix well by pipetting or gentle shaking.

  • Incubate: Incubate the plate under your standard assay conditions (e.g., 37°C for 2 hours).

  • Visual and Instrumental Analysis:

    • Visual Check: Inspect the wells for any signs of precipitation or cloudiness.

    • Centrifugation: Seal the plate and centrifuge at high speed (e.g., >2000 x g) for 10 minutes to pellet any precipitated compound.

  • Quantify Soluble Fraction: Carefully transfer the supernatant to a new UV-transparent plate. Measure the absorbance at a predetermined wavelength for the compound to quantify the concentration remaining in solution. The highest concentration that shows no significant loss compared to the expected value is your approximate kinetic solubility limit.

References

Technical Support Center: Synthesis of 2-Phthalimidehydroxy-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing 2-Phthalimidehydroxy-acetic acid (also known as 2-(1,3-dioxoisoindolin-2-yloxy)acetic acid). It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and data to aid in optimizing reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and reliable method is a two-step process. It begins with the N-alkylation of N-hydroxyphthalimide (NHPI) with an alkyl haloacetate, typically ethyl bromoacetate (B1195939), to form the intermediate ester, ethyl 2-(1,3-dioxoisoindolin-2-yloxy)acetate. This is followed by the hydrolysis of the ester to yield the final carboxylic acid product. This pathway is favored due to the commercial availability of the starting materials and generally good yields.

Q2: What are the critical parameters to control for a high yield in the N-alkylation step?

A2: The N-alkylation step, a type of Williamson ether synthesis, is sensitive to several factors. Key parameters include the choice of base and solvent, reaction temperature, and ensuring anhydrous (dry) conditions. A strong, non-nucleophilic base like sodium hydride (NaH) is often used to deprotonate the N-hydroxyphthalimide. Polar aprotic solvents such as DMF or acetonitrile (B52724) are preferred as they accelerate SN2 reactions.[1] Maintaining a controlled temperature is crucial to prevent side reactions.

Q3: I am getting a low yield. What are the likely causes?

A3: Low yields can stem from several issues. Please refer to our detailed troubleshooting guide below for a systematic approach to identifying and resolving the problem. Common culprits include incomplete deprotonation of N-hydroxyphthalimide, presence of moisture, competing elimination reactions, or suboptimal reaction temperature and time.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. A suitable mobile phase, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), can be used to separate the starting materials from the product. The disappearance of the N-hydroxyphthalimide spot and the appearance of a new, less polar spot for the ester intermediate indicate that the reaction is proceeding.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Ineffective Base: The base used may be old or deactivated. 2. Presence of Moisture: Water in the reaction mixture can quench the base and hydrolyze the reactant. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature.1. Use a fresh batch of a strong, non-nucleophilic base like sodium hydride (NaH). 2. Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Gradually increase the reaction temperature while monitoring for byproduct formation using TLC.
Formation of Multiple Byproducts 1. Competing Elimination Reaction: The base may be too strong or sterically hindered, favoring elimination over substitution. 2. Decomposition: High temperatures can lead to the decomposition of reactants or products. 3. Side Reactions of the Ester: The product might be undergoing further reactions under the reaction conditions.1. Use a less hindered base if possible. Lowering the reaction temperature generally favors the SN2 pathway over elimination. 2. Optimize the reaction temperature by starting at a lower temperature and gradually increasing it. 3. Monitor the reaction closely with TLC and stop it once the starting material is consumed to prevent further reactions.
Difficulty in Product Purification 1. Incomplete Reaction: The presence of unreacted starting materials complicates purification. 2. Similar Polarity of Product and Byproducts: Makes separation by chromatography challenging. 3. Product is an Oil: Difficulty in inducing crystallization.1. Ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature. 2. Try different solvent systems for column chromatography to improve separation. Recrystallization from a suitable solvent system can also be effective. 3. If the product is an oil, try dissolving it in a minimal amount of a good solvent and then adding a poor solvent dropwise to induce precipitation.
Incomplete Hydrolysis of the Ester 1. Insufficient Base: Not enough base to drive the hydrolysis to completion. 2. Short Reaction Time: The hydrolysis may require a longer duration. 3. Low Temperature: The reaction may be too slow at the current temperature.1. Use a slight excess of the hydrolyzing agent (e.g., LiOH). 2. Monitor the reaction by TLC until the ester spot disappears. 3. Gentle heating can be applied to accelerate the hydrolysis, but be cautious of potential side reactions.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(1,3-dioxoisoindolin-2-yloxy)acetate

This protocol is based on the N-alkylation of N-hydroxyphthalimide.

Materials:

  • N-Hydroxyphthalimide (NHPI)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl bromoacetate

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a stirred suspension of NaH (1.1 equivalents) in anhydrous DMF, add N-hydroxyphthalimide (1.0 equivalent) portion-wise at 0 °C under a nitrogen atmosphere.

  • Allow the mixture to stir at 0 °C for 1 hour.

  • Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a hexane-ethyl acetate gradient) to afford ethyl 2-(1,3-dioxoisoindolin-2-yloxy)acetate.

Step 2: Hydrolysis of Ethyl 2-(1,3-dioxoisoindolin-2-yloxy)acetate

This protocol describes the conversion of the ethyl ester to the final carboxylic acid.

Materials:

  • Ethyl 2-(1,3-dioxoisoindolin-2-yloxy)acetate

  • Lithium Hydroxide monohydrate (LiOH·H₂O)

  • Methanol (B129727) (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve ethyl 2-(1,3-dioxoisoindolin-2-yloxy)acetate (1.0 equivalent) in a mixture of methanol and water.

  • Add LiOH·H₂O (1.5 equivalents) to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 6 hours.[1]

  • Monitor the hydrolysis by TLC until the starting ester is completely consumed.

  • Remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • A white precipitate of this compound will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • If no precipitate forms, extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the product.

Data Presentation: Optimizing Reaction Conditions

The yield of this compound is highly dependent on the reaction conditions. The following tables provide illustrative data on how varying these conditions can impact the outcome of the N-alkylation step, based on typical results for Williamson ether syntheses.

Table 1: Effect of Base and Solvent on Yield

EntryBase (1.1 eq.)SolventTemperature (°C)Time (h)Approx. Yield (%)
1NaHDMF251285-95
2K₂CO₃Acetone56 (reflux)2460-75
3DBUDMF251870-85
4Et₃NCH₂Cl₂40 (reflux)4830-50

Table 2: Effect of Temperature and Time on Yield (using NaH in DMF)

EntryTemperature (°C)Time (h)Approx. Yield (%)
102460-70
225 (Room Temp)1285-95
350680-90 (with some byproduct formation)
480365-75 (significant byproduct formation)

Visualizations

Reaction Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis Start N-Hydroxyphthalimide + NaH in DMF Add_Bromoacetate Add Ethyl Bromoacetate Start->Add_Bromoacetate Reaction1 Stir at RT for 12h Add_Bromoacetate->Reaction1 Workup1 Quench, Extract & Dry Reaction1->Workup1 Purify1 Column Chromatography Workup1->Purify1 Intermediate Ethyl 2-(1,3-dioxoisoindolin-2-yloxy)acetate Purify1->Intermediate Start2 Intermediate + LiOH in MeOH/H2O Intermediate->Start2 Reaction2 Stir at RT for 6h Start2->Reaction2 Workup2 Acidify with HCl Reaction2->Workup2 Purify2 Filter & Dry Workup2->Purify2 Final_Product This compound Purify2->Final_Product

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

This diagram outlines the mechanism for the N-alkylation of N-hydroxyphthalimide, which proceeds via an SN2 pathway.

reaction_mechanism cluster_deprotonation Deprotonation cluster_sn2 SN2 Attack NHPI N-Hydroxyphthalimide (Phth)N-OH Anion Phthalimide-N-oxide Anion (Phth)N-O⁻ Na⁺ NHPI->Anion + NaH - H₂ Base NaH TransitionState Transition State [(Phth)N-O···CH₂(Br)···COOEt]⁻ Anion->TransitionState + BrCH₂COOEt Bromoacetate Ethyl Bromoacetate Br-CH₂COOEt Bromoacetate->TransitionState Product Ethyl 2-(1,3-dioxoisoindolin-2-yloxy)acetate (Phth)N-O-CH₂COOEt TransitionState->Product Byproduct NaBr TransitionState->Byproduct - Br⁻

Caption: Mechanism of N-alkylation via SN2 reaction.

References

Stability issues of 2-Phthalimidehydroxy-acetic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Phthalimidehydroxy-acetic acid in solution. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide: Common Stability Issues

Researchers may encounter several stability-related issues when working with this compound in solution. This guide provides potential causes and solutions for these common problems.

Issue 1: Loss of Potency or Activity of Stock Solutions

  • Symptom: A freshly prepared solution of this compound shows expected activity, but the activity decreases significantly upon storage.

  • Potential Cause: The compound is degrading in the storage solvent or under the storage conditions. Hydrolysis of the phthalimide (B116566) group is a likely degradation pathway, especially in the presence of water and at non-neutral pH.

  • Troubleshooting Steps:

    • Solvent Selection: Ensure the use of anhydrous, high-purity solvents. If possible, avoid protic solvents like water and alcohols for long-term storage. Dimethyl sulfoxide (B87167) (DMSO) and N,N-Dimethylformamide (DMF) are generally suitable for stock solutions.[1][2]

    • pH Control: If aqueous solutions are necessary, buffer them to a slightly acidic pH (around 4-6) to minimize base-catalyzed hydrolysis.[1]

    • Storage Temperature: Store stock solutions at -20°C or -80°C to slow down degradation kinetics.

    • Aliquotting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

    • Inert Atmosphere: For highly sensitive applications, consider preparing and storing solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

Issue 2: Inconsistent Results in Biological Assays

  • Symptom: High variability in experimental results between different batches of prepared solutions or over the course of a single experiment.

  • Potential Cause: The compound may be unstable in the assay buffer or medium, leading to a changing concentration of the active compound over time.

  • Troubleshooting Steps:

    • Pre-incubation Stability Test: Perform a time-course experiment to assess the stability of this compound in your specific assay buffer. Incubate the compound in the buffer for the duration of your assay and measure its concentration at different time points using an appropriate analytical method (e.g., HPLC).

    • pH of Assay Medium: Be mindful of the pH of your cell culture medium or assay buffer. Biological buffers are often slightly alkaline (pH 7.2-7.4), which can accelerate the hydrolysis of the phthalimide ring.

    • Component Reactivity: Check for potential reactions with other components in the assay medium, such as reducing agents or nucleophiles, which could react with the phthalimide group.

Issue 3: Appearance of Unexpected Peaks in Analytical Chromatography

  • Symptom: When analyzing a solution of this compound by HPLC or LC-MS, additional peaks are observed that were not present in the solid material.

  • Potential Cause: These new peaks are likely degradation products. The primary degradation product is expected to be phthalic acid and 2-amino-2-hydroxyacetic acid resulting from hydrolysis.

  • Troubleshooting Steps:

    • Peak Identification: If possible, use mass spectrometry (MS) to identify the mass of the unexpected peaks to confirm if they correspond to likely degradation products.

    • Forced Degradation Study: To confirm the identity of degradation peaks, perform a forced degradation study. Intentionally expose the compound to harsh conditions (e.g., strong acid, strong base, high temperature, oxidizing agent) and monitor the formation of degradation products by HPLC. This can help to create a degradation profile.

    • Optimize Analytical Method: Ensure your analytical method is capable of separating the parent compound from its potential degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The most probable degradation pathway is hydrolysis of the imide bonds in the phthalimide ring. This can be catalyzed by both acid and base. Under basic conditions, the hydrolysis is generally faster. The initial hydrolysis product would be a phthalamic acid derivative, which can further hydrolyze to phthalic acid and 2-amino-2-hydroxyacetic acid.

2-Phthalimidehydroxy-acetic_acid 2-Phthalimidehydroxy- acetic acid Phthalamic_acid_derivative Phthalamic acid derivative 2-Phthalimidehydroxy-acetic_acid->Phthalamic_acid_derivative  Hydrolysis (H₂O, H⁺/OH⁻) Phthalic_acid Phthalic acid Phthalamic_acid_derivative->Phthalic_acid  Further Hydrolysis Amino_acid_derivative 2-Amino-2-hydroxy- acetic acid Phthalamic_acid_derivative->Amino_acid_derivative

Caption: Potential Hydrolysis Pathway of this compound.

Q2: What solvents are recommended for preparing stock solutions of this compound?

A2: For short-term storage, anhydrous dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are recommended.[1][2] For longer-term storage, it is advisable to store the solid compound at low temperatures and prepare fresh solutions as needed. If aqueous solutions are required for experiments, prepare them immediately before use from a concentrated stock in an organic solvent.

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is expected to be pH-dependent.[1] It is likely most stable in slightly acidic conditions (pH 4-6). Both strongly acidic and, particularly, alkaline conditions will likely accelerate the rate of hydrolysis.

Q4: Are there any specific handling precautions I should take?

A4: Beyond standard laboratory safety practices, it is important to protect this compound from moisture and high temperatures.[3][4] When preparing solutions, use high-purity, anhydrous solvents. Store the solid compound in a desiccator at a low temperature.

Quantitative Data Summary

The following tables provide illustrative data on the stability of this compound under various conditions. Note: This data is hypothetical and intended to demonstrate expected trends. Actual stability will depend on the specific experimental conditions.

Table 1: Effect of Solvent on Stability at 25°C (Illustrative)

Solvent% Remaining after 24 hours
Anhydrous DMSO>99%
Anhydrous DMF>99%
Acetonitrile (B52724)98%
Methanol95%
Water (pH 7.0)90%

Table 2: Effect of pH on Stability in Aqueous Solution at 25°C (Illustrative)

pH% Remaining after 24 hours
4.098%
6.095%
7.485%
9.0<70%

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound

This protocol outlines a general method for assessing the stability of this compound in a given solution using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the degradation of this compound over time under specific conditions (e.g., in a particular buffer, at a certain temperature).

Materials:

  • This compound

  • High-purity solvent for stock solution (e.g., anhydrous DMSO)

  • Test solution (e.g., assay buffer, different pH solutions)

  • HPLC system with a suitable detector (e.g., UV-Vis or MS)

  • Appropriate HPLC column (e.g., C18 reversed-phase)

  • Mobile phases (e.g., acetonitrile and water with a suitable modifier like formic acid or trifluoroacetic acid)

  • Autosampler vials

Methodology:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a minimal amount of anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).

  • Prepare Test Solutions: Dilute the stock solution into the test solution (e.g., your assay buffer) to the final desired concentration (e.g., 100 µM). Prepare a sufficient volume for all time points.

  • Time Zero (T=0) Sample: Immediately after preparing the test solution, take an aliquot, place it in an autosampler vial, and analyze it by HPLC. This will serve as your initial concentration reference.

  • Incubation: Incubate the remaining test solution under the desired experimental conditions (e.g., 37°C in an incubator).

  • Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw aliquots of the incubated solution, place them in autosampler vials, and analyze them by HPLC. If the analysis cannot be performed immediately, store the samples at a low temperature (e.g., -20°C) to halt further degradation.

  • HPLC Analysis:

    • Inject a consistent volume of each sample onto the HPLC system.

    • Separate the parent compound from any degradation products using a suitable gradient elution method.

    • Monitor the elution profile at a wavelength where the parent compound has strong absorbance.

  • Data Analysis:

    • Integrate the peak area of the this compound peak at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining compound versus time to determine the degradation kinetics.

cluster_prep Preparation cluster_analysis Analysis Stock_Solution Prepare concentrated stock in anhydrous DMSO Test_Solution Dilute stock into test solution (buffer) Stock_Solution->Test_Solution T0_Sample T=0 Sample (Immediate HPLC analysis) Test_Solution->T0_Sample Incubation Incubate test solution (e.g., 37°C) Test_Solution->Incubation Time_Points Sample at time points (1, 2, 4, 8, 24h) Incubation->Time_Points HPLC_Analysis HPLC analysis of each time point Time_Points->HPLC_Analysis Data_Analysis Calculate % remaining vs. time HPLC_Analysis->Data_Analysis

Caption: Experimental Workflow for HPLC-Based Stability Assessment.

References

Technical Support Center: Refining Purification Methods for 2-Phthalimidehydroxy-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Phthalimidehydroxy-acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound?

This compound has the chemical formula C10H7NO5 and a molecular weight of 221.17 g/mol .[1] It typically appears as a white solid.[1] Its solubility is good in methanol (B129727) (MeOH), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1]

Q2: What are the common impurities encountered during the synthesis of this compound?

While specific impurities for the synthesis of this compound are not extensively documented in the provided results, common impurities in related syntheses of similar compounds can include starting materials, byproducts from side reactions, and residual solvents. For instance, in the synthesis of related phthalimido compounds, unreacted phthalic anhydride (B1165640) or byproducts from incomplete oxidation could be present.[2] In broader acetic acid preparations, impurities can include water, aldehydes (like acetaldehyde), and other carboxylic acids.[3][4]

Q3: What are the recommended storage conditions for this compound?

It is recommended to store this compound at 0-10 °C.[1] Given that it is an acetic acid derivative, it may be hygroscopic, so storage in a tightly sealed container in a dry environment is crucial to prevent moisture absorption.[3]

Q4: Can acetic acid be used as a solvent for recrystallization of this compound?

Yes, acetic acid, particularly glacial acetic acid, can be a solvent for the recrystallization of related phthalimide (B116566) compounds.[5] When a procedure specifies recrystallization from acetic acid, it is generally assumed to be glacial acetic acid.[6] Care should be taken due to the corrosive nature of concentrated acetic acid.[6]

Troubleshooting Guide

Issue 1: Low yield of purified this compound after recrystallization.

  • Q: My final yield after recrystallization is significantly lower than expected. What could be the cause and how can I improve it?

    • A: Low yields can result from several factors. The chosen solvent may be too good, leading to high solubility of the product even at low temperatures. Ensure you are using a minimal amount of hot solvent to dissolve the crude product. Cooling the solution slowly and then chilling it in an ice bath can help maximize crystal formation. Also, consider the possibility of premature crystallization during hot filtration, which can be mitigated by keeping the funnel and receiving flask warm.

Issue 2: The purified product shows persistent impurities in HPLC analysis.

  • Q: I've performed recrystallization, but my HPLC chromatogram still shows significant impurity peaks. What are my next steps?

    • A: If recrystallization is insufficient, consider a different purification technique. Column chromatography is a powerful method for separating compounds with different polarities. For acidic compounds like this compound, a silica (B1680970) gel column with a mobile phase containing a small amount of acetic or formic acid can be effective.[7] Alternatively, a multi-step purification involving recrystallization from different solvents or a combination of recrystallization and chromatography may be necessary.

Issue 3: The product is difficult to crystallize or oils out during recrystallization.

  • Q: My compound is not forming crystals and is instead oiling out. What should I do?

    • A: "Oiling out" often occurs when the solution is supersaturated or when impurities inhibit crystal lattice formation. Try adding a seed crystal of the pure compound to induce crystallization. If that's not possible, scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites. Alternatively, you can try to redissolve the oil in a small amount of hot solvent and allow it to cool more slowly. Using a different solvent system or a solvent/anti-solvent combination for recrystallization might also be effective.

Issue 4: The final product has a high water content.

  • Q: My purified this compound has a high water content. How can I dry it effectively?

    • A: Acetic acid derivatives can be hygroscopic.[3] To remove water, you can dry the product under a high vacuum over a desiccant like phosphorus pentoxide. For small amounts of water, azeotropic distillation with a solvent like toluene (B28343) can be an effective method.[3] In some cases, adding a calculated amount of acetic anhydride can react with the water to form acetic acid, which can then be removed.[3][8]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical FormulaC10H7NO5[1]
Molecular Weight221.17 g/mol [1]
CAS Number134724-87-1[1]
Physical FormWhite solid[1]
Purity>95% (Commercially available)[1]
SolubilitySoluble in MeOH, DMF, DMSO[1]
Storage Temperature0-10 °C[1]

Table 2: Comparison of Potential Purification Techniques

TechniquePrincipleApplicability for this compoundPotential AdvantagesPotential Disadvantages
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.HighSimple, cost-effective for removing small amounts of impurities.May not be effective for impurities with similar solubility; potential for low yield.
Column Chromatography Separation based on differential partitioning between a stationary and a mobile phase.[9]HighExcellent for separating complex mixtures and impurities with similar properties.More time-consuming and requires more solvent than recrystallization.
Extractive Distillation Separation based on altering the relative volatility of components by adding a high-boiling solvent.[3]ModerateUseful for removing specific impurities like water.May require specialized equipment and is more energy-intensive.
Crystallization (Fractional Freezing) Separation based on the difference in melting points.[3]ModerateCan be effective for achieving high purity.May not be suitable for all impurity profiles.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent may need to be optimized based on the specific impurities present.

  • Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, water, or mixtures) to find a suitable solvent where the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: In a flask, add the crude this compound. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them. Keep the apparatus hot to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to remove residual solvent.

Protocol 2: HPLC Purity Analysis of this compound

This protocol provides a general method for determining the purity of this compound using High-Performance Liquid Chromatography (HPLC).

  • Mobile Phase: An isocratic elution with a mixture of acetonitrile (B52724) and water (containing 0.1% phosphoric acid to suppress ionization) in a 40:60 (v/v) ratio is a good starting point.[9]

  • Stationary Phase: A C18 reverse-phase column is suitable for this type of analysis.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.[9]

  • HPLC Conditions:

    • Column: C18, 5 µm particle size, 4.6 x 150 mm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector: UV at 254 nm

    • Column Temperature: 25 °C

  • Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[9]

Visualizations

Purification_Workflow Crude_Product Crude 2-Phthalimidehydroxy- acetic acid Dissolution Dissolve in minimal hot solvent Crude_Product->Dissolution Hot_Filtration Hot Filtration (if needed) Dissolution->Hot_Filtration Crystallization Slow Cooling & Chilling Dissolution->Crystallization No insoluble impurities Hot_Filtration->Crystallization Isolation Vacuum Filtration Crystallization->Isolation Drying Vacuum Drying Isolation->Drying Purity_Analysis Purity Analysis (e.g., HPLC) Drying->Purity_Analysis Pure_Product Purified Product Purity_Analysis->Pure_Product Troubleshooting_Tree Start Impure Product after Initial Purification Check_Recrystallization Review Recrystallization Protocol Start->Check_Recrystallization Solvent_Issue Suboptimal Solvent? Check_Recrystallization->Solvent_Issue Optimize_Solvent Optimize Solvent System Solvent_Issue->Optimize_Solvent Yes Oiling_Out Product Oiling Out? Solvent_Issue->Oiling_Out No Consider_Chromatography Consider Column Chromatography Induce_Crystallization Induce Crystallization (Seed Crystal, Scratching) Oiling_Out->Induce_Crystallization Yes Persistent_Impurities Persistent Impurities? Oiling_Out->Persistent_Impurities No Persistent_Impurities->Consider_Chromatography Yes

References

Addressing cytotoxicity of 2-Phthalimidehydroxy-acetic acid in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Phthalimidehydroxy-acetic acid

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using this compound in cell-based assays. The information is based on the known biological activities of related phthalimide (B116566) derivatives and general best practices for in vitro cytotoxicity studies.

Frequently Asked Questions (FAQs)

Q1: Why am I observing unexpectedly high or variable cytotoxicity with this compound?

A1: Several factors can contribute to this issue:

  • Compound Solubility: this compound has limited aqueous solubility and is typically dissolved in organic solvents like DMSO or DMF.[1] If the compound precipitates in your culture medium, it can lead to inconsistent local concentrations and cause physical stress to the cells, resulting in variable cytotoxicity.

  • Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤0.5%) and consistent across all wells, including vehicle controls. High solvent concentrations are toxic to most cell lines.

  • Cell Seeding Density: Inconsistent cell numbers across wells is a common source of variability.[2] Ensure your cell suspension is homogenous before and during plating. Cell density should be optimized so that cells in the control wells are in the exponential growth phase at the end of the experiment.[2][3]

  • Assay Interference: Some compounds can interfere with the chemistry of viability assays. For example, in MTT or XTT assays, the compound might chemically reduce the tetrazolium salt, leading to a false positive signal for viability or, conversely, inhibit the cellular reductases, exaggerating cytotoxicity.[4]

Q2: How should I prepare and store stock solutions of this compound?

A2:

  • Solvent Selection: Based on available data, this compound is soluble in DMSO, DMF, and MeOH.[1] For cell-based assays, DMSO is the most common choice.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-40 mg/mL in DMSO[5]) to minimize the volume of solvent added to your cell cultures.

  • Preparation: To prepare a stock solution, you can dissolve 2 mg of the compound in 50 µL of DMSO to achieve a concentration of 40 mg/mL.[5]

  • Storage: Store the stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles. In solvent, it is stable for up to one year at -80°C.[5]

Q3: What is the likely mechanism of cytotoxicity for this compound?

A3: Phthalimide derivatives often induce cytotoxicity through apoptosis (programmed cell death).[6][7][8] The mechanism may involve:

  • Intrinsic (Mitochondrial) Pathway Activation: Many phthalimide compounds trigger the mitochondrial pathway of apoptosis.[6][8] This involves mitochondrial membrane depolarization, release of cytochrome c, and subsequent activation of initiator caspase-9 and effector caspases like caspase-3 and -7.[7][9][10]

  • Reactive Oxygen Species (ROS) Generation: Some phthalate-containing compounds are known to generate ROS, leading to oxidative stress, which can damage cellular components and trigger apoptosis.[11][12] Acetic acid itself can also induce ROS production in certain cell types.[13][14]

Q4: Which cytotoxicity assay is most suitable for this compound?

A4: It is often recommended to use at least two different assays that measure different endpoints to confirm results.[2]

  • Metabolic Assays (MTT, XTT): These are widely used colorimetric assays that measure the metabolic activity of viable cells.[6][15] They are a good starting point but be aware of potential chemical interference.

  • LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised membrane integrity, providing a direct measure of cytotoxicity.[2]

  • ATP-Based Assays: These highly sensitive assays quantify the amount of ATP in a well, which is a marker of metabolically active, viable cells.[2]

  • Real-Time Cytotoxicity Assays: These assays use non-toxic, cell-impermeable dyes that fluoresce upon binding to DNA from dead cells, allowing you to monitor cytotoxicity over time (e.g., up to 72 hours).[4]

Troubleshooting Guides

Problem 1: High Variability Between Replicate Wells
Potential Cause Recommended Solution Citation
Uneven Cell Seeding Ensure the cell suspension is thoroughly mixed before and during plating. For adherent cells, avoid clumps.[2]
Compound Precipitation Visually inspect wells for precipitate after adding the compound. Decrease the final concentration or try a different solvent system if necessary.
Edge Effects Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth. Avoid using the outer wells or fill them with sterile PBS/media.[16]
Air Bubbles Bubbles can interfere with absorbance or fluorescence readings. Carefully pipette to avoid their formation. If present, remove them with a sterile needle.[2][3]
Problem 2: Underestimation of Cytotoxicity (Compound Appears Inactive)
Potential Cause Recommended Solution Citation
Sub-optimal Cell Health Use cells that are in the exponential growth phase with >95% viability. Ensure proper cell culture techniques are followed.[2]
Incorrect Drug Concentration Double-check all calculations for serial dilutions. Ensure proper mixing at each dilution step.[2]
Insufficient Incubation Time Cytotoxic effects may take time to manifest. Perform a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal endpoint.[16]
Assay Timing The timing of the assay is critical. For example, ATP levels can drop rapidly in necrotic cells but more slowly in apoptotic cells. An endpoint assay might miss the peak cytotoxic event.[4]

Visualized Workflows and Pathways

G start Unexpected Cytotoxicity Result (High Variability / Low Effect) check_solubility Check Compound Solubility Is there visible precipitate in the media? start->check_solubility check_cells Review Cell Handling Was cell suspension homogenous? Were cells healthy and in log phase? check_solubility->check_cells No action_solubility Action: Lower final concentration. Consider using a co-solvent or pre-warming media. check_solubility->action_solubility Yes check_assay Evaluate Assay Protocol Is the incubation time optimal? Is there potential compound interference? check_cells->check_assay Likely OK action_cells Action: Optimize cell seeding density. Ensure thorough mixing of cell stock before and during plating. check_cells->action_cells Potential Issue action_assay Action: Perform a time-course experiment. Validate results with an orthogonal assay (e.g., LDH or ATP-based). check_assay->action_assay Potential Issue end_node Re-run Experiment check_assay->end_node Likely OK sol_precipitate Yes sol_no_precipitate No cell_issue Potential Issue cell_ok Likely OK assay_issue Potential Issue assay_ok Likely OK action_solubility->end_node action_cells->end_node action_assay->end_node G cluster_legend *Mitochondrial Outer Membrane Permeabilization compound Phthalimide Derivative ros ↑ Reactive Oxygen Species (ROS) compound->ros stress Mitochondrial Stress compound->stress ros->stress bcl2 Bcl-2 Family (Bax/Bak activation) stress->bcl2 regulates mito Mitochondrion cytc Cytochrome c (release) mito->cytc apaf Apaf-1 cytc->apaf cas9 Caspase-9 (Initiator) apaf->cas9 activates cas37 Caspase-3/7 (Effector) cas9->cas37 activates apoptosis Apoptosis cas37->apoptosis executes bcl2->mito induces MOMP* key Legend k1 Stimulus k2 Key Mediator k3 Caspase k4 Outcome

References

Technical Support Center: Optimization of PROTACs Incorporating 2-Phthalimidehydroxy-acetic acid for in vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when developing and optimizing Proteolysis Targeting Chimeras (PROTACs) that utilize a 2-Phthalimidehydroxy-acetic acid linker for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its role in my in vivo study?

This compound is not intended for direct in vivo administration as a standalone therapeutic agent. Instead, it functions as a chemical linker, a crucial component used in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation.[2][3] The linker, such as this compound, connects the target-binding ligand to the E3 ligase-binding ligand, and its properties significantly influence the overall efficacy and pharmacokinetic behavior of the final PROTAC molecule.[][5]

Q2: My PROTAC, which contains a this compound linker, exhibits poor aqueous solubility. How can I improve its formulation for in vivo administration?

Poor aqueous solubility is a common challenge for PROTACs due to their high molecular weight and hydrophobicity.[1][6] To improve the formulation of your PROTAC for in vivo studies, consider the following strategies:

  • Co-solvents: Utilize a mixture of co-solvents. A common starting point is a formulation containing DMSO, PEG300, Tween 80, and saline or PBS.

  • Amorphous Solid Dispersions: This technique can enhance the bioavailability of poorly soluble compounds.

  • Lipid-based Formulations: Nanoparticles, liposomes, and emulsions can encapsulate the PROTAC and improve its solubility and delivery.[1]

  • Prodrug Approach: Modifying the PROTAC to a more soluble prodrug that converts to the active form in vivo can be an effective strategy.[6][7]

Q3: What are the primary stability concerns for a PROTAC that includes an ester-containing linker like this compound?

PROTACs with ester-containing linkers can be susceptible to hydrolysis by esterase enzymes present in plasma and tissues.[8][9][10] This can lead to the cleavage of the PROTAC molecule, rendering it inactive. It is crucial to assess the stability of your PROTAC in plasma from the animal species you plan to use in your in vivo studies. If instability is observed, you may need to consider linker modifications to include more stable chemical bonds.

Q4: How does the this compound linker affect the pharmacokinetic (PK) properties of my PROTAC?

The linker is a key determinant of a PROTAC's PK profile.[][5] Its length, flexibility, and chemical composition influence solubility, cell permeability, and metabolic stability.[3][11] A linker that is too long may decrease metabolic stability, while one that is too short could prevent the formation of a productive ternary complex between the target protein and the E3 ligase.[] The physicochemical properties of the this compound linker will contribute to the overall properties of your PROTAC, impacting its absorption, distribution, metabolism, and excretion (ADME).

Q5: I am observing a "hook effect" in my in vivo experiments. What is it, and how can I mitigate it?

The "hook effect" occurs at high PROTAC concentrations where the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) dominates over the productive ternary complex, leading to reduced degradation efficiency.[12][13] To mitigate this, it is essential to perform a dose-response study to identify the optimal concentration range for your PROTAC.[12] If you observe a hook effect, using a lower dose may lead to improved efficacy.

Troubleshooting Guides

Issue: Poor in vivo Efficacy Despite Good in vitro Activity
Possible Cause Troubleshooting Steps
Poor Solubility/Bioavailability 1. Re-evaluate the formulation. Test different co-solvents, excipients, or advanced delivery systems like lipid nanoparticles.[1][14] 2. Consider alternative routes of administration (e.g., intravenous vs. oral) to bypass initial absorption barriers.
Metabolic Instability 1. Perform in vitro plasma stability assays using plasma from the relevant species.[8][9] 2. If the linker is being cleaved, consider synthesizing a new PROTAC with a more metabolically stable linker.
Low Cell Permeability 1. Assess the permeability of your PROTAC using in vitro models like Caco-2 assays. 2. Optimize the linker to improve physicochemical properties that favor cell entry.[7]
Suboptimal Pharmacokinetics 1. Conduct a pilot PK study to determine the half-life and exposure of your PROTAC in the target tissue.[12] 2. Adjust the dosing frequency based on the PK data to maintain therapeutic concentrations.[12]
Issue: Observed Toxicity in Animal Models
Possible Cause Troubleshooting Steps
Formulation-Related Toxicity 1. Include a vehicle-only control group in your study to assess the toxicity of the formulation components.[12] 2. Test alternative, well-tolerated formulation vehicles.
Off-Target Effects 1. Perform a proteomics study to identify unintended protein degradation. 2. Consider redesigning the target-binding ligand for improved selectivity.
Metabolite Toxicity 1. Identify the major metabolites of your PROTAC. 2. Synthesize and test the toxicity of these metabolites in separate experiments.

Data Presentation

Table 1: Properties of this compound
PropertyValue
Molecular Weight 221.17 g/mol
Chemical Formula C10H7NO5
Appearance White solid
Solubility Soluble in MeOH, DMF, and DMSO
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year
Table 2: Common Formulation Components for in vivo PROTAC Studies
ComponentFunctionTypical Concentration Range
DMSO Solubilizing agent5-10%
PEG300/PEG400 Co-solvent, improves solubility30-60%
Tween 80 Surfactant, improves wetting and solubility5-10%
Saline/PBS Aqueous vehicleq.s. to 100%
SBE-β-CD Solubilizing agent for poorly soluble compoundsVaries
Corn Oil Lipid-based vehicleVaries

Experimental Protocols

Protocol: Evaluation of in vivo Stability of a PROTAC

This protocol provides a general framework for assessing the stability of a PROTAC containing a this compound linker in plasma.

1. Materials:

  • Test PROTAC
  • Control plasma (from the species to be used in the in vivo study, e.g., mouse, rat)
  • Acetonitrile (B52724) with 0.1% formic acid (quenching solution)
  • Incubator or water bath at 37°C
  • LC-MS/MS system for analysis

2. Procedure:

  • Prepare a stock solution of the PROTAC in DMSO.
  • Spike the PROTAC stock solution into pre-warmed plasma to a final concentration of 1 µM.
  • Incubate the plasma samples at 37°C.
  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma sample.
  • Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile with 0.1% formic acid.
  • Vortex and centrifuge the samples to precipitate plasma proteins.
  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent PROTAC.

3. Data Analysis:

  • Plot the percentage of the remaining PROTAC against time.
  • Calculate the half-life (t1/2) of the PROTAC in plasma.

Visualizations

PROTAC_MoA PROTAC Mechanism of Action cluster_cell Cell PROTAC PROTAC (Target Binder - Linker - E3 Binder) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of action for a PROTAC, highlighting the formation of a ternary complex.

Troubleshooting_Workflow Troubleshooting Poor In Vivo Exposure of a PROTAC Start Poor In Vivo Exposure Observed Check_Formulation Is the PROTAC fully solubilized in the vehicle? Start->Check_Formulation Improve_Formulation Optimize Formulation: - Test co-solvents - Use lipid-based systems Check_Formulation->Improve_Formulation No Check_Stability Is the PROTAC stable in plasma? Check_Formulation->Check_Stability Yes Improve_Formulation->Check_Formulation Redesign_Linker Redesign Linker: - Increase metabolic stability (e.g., replace ester bond) Check_Stability->Redesign_Linker No Check_Permeability Does the PROTAC have adequate cell permeability? Check_Stability->Check_Permeability Yes Redesign_Linker->Start Check_Permeability->Redesign_Linker No Optimize_PK Re-evaluate PK/PD and adjust dosing regimen Check_Permeability->Optimize_PK Yes End Proceed with Efficacy Studies Optimize_PK->End

Caption: A workflow for troubleshooting poor in vivo exposure of a PROTAC.

Linker_Properties_Relationship Impact of Linker Properties on In Vivo Outcomes Linker_Properties Linker Properties (e.g., this compound) - Length - Flexibility - Chemical Composition Physicochemical_Properties PROTAC Physicochemical Properties Linker_Properties->Physicochemical_Properties Solubility Solubility Physicochemical_Properties->Solubility Permeability Permeability Physicochemical_Properties->Permeability Stability Metabolic Stability Physicochemical_Properties->Stability PK_Properties Pharmacokinetic Properties InVivo_Outcome In Vivo Outcome PK_Properties->InVivo_Outcome Efficacy & Toxicity Absorption Absorption Solubility->Absorption Permeability->Absorption Half_Life Half-Life Stability->Half_Life Absorption->PK_Properties Distribution Distribution Distribution->PK_Properties Half_Life->PK_Properties

Caption: Logical relationship between linker properties and in vivo outcomes.

References

Preventing degradation of 2-Phthalimidehydroxy-acetic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 2-Phthalimidehydroxy-acetic acid during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by exposure to incompatible conditions such as high temperatures, light, and humidity. The molecule possesses two key functional groups that are susceptible to degradation: the phthalimide (B116566) ring and the alpha-hydroxy acid moiety. The phthalimide group is vulnerable to hydrolysis, particularly under basic pH conditions, which can lead to the opening of the imide ring. The alpha-hydroxy acid portion of the molecule is prone to oxidation.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store it at temperatures between 0-10°C.[1] The compound should be stored in a tightly sealed container to protect it from moisture and atmospheric oxygen. For optimal stability, especially for long-term storage, maintaining a dry, inert atmosphere (e.g., under argon or nitrogen) is advisable.

Q3: How can I detect degradation in my sample of this compound?

A3: Degradation can be monitored by various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method to assess the purity of the sample and detect the presence of degradation products. Other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used to identify the chemical structures of any impurities or degradation products that may form over time.

Q4: Is this compound sensitive to light?

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of Purity/Appearance of Extra Peaks in HPLC Chemical Degradation 1. Review Storage Conditions: Ensure the compound is stored at the recommended temperature (0-10°C) and protected from light and moisture. 2. Check for Contaminants: Ensure solvents and reagents used with the compound are of high purity and free from contaminants that could promote degradation (e.g., basic or oxidizing impurities). 3. Perform Stability Check: If degradation is suspected, perform a stability check using a validated HPLC method to quantify the extent of degradation.
Change in Physical Appearance (e.g., color change, clumping) Moisture Absorption or Degradation 1. Handle in a Dry Environment: When handling the compound, use a glove box or a desiccator to minimize exposure to atmospheric moisture. 2. Proper Sealing: Ensure the container is always tightly sealed after use. 3. Re-purification: If the compound has significantly changed in appearance, re-purification by a suitable method like recrystallization may be necessary, followed by proper storage.
Inconsistent Experimental Results Use of Degraded Material 1. Verify Purity: Before use in critical experiments, always verify the purity of this compound using a suitable analytical method like HPLC or NMR. 2. Use Fresh Stock: If possible, use a fresh stock of the compound for sensitive applications. 3. Aliquot Samples: For long-term use, consider aliquoting the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure of the entire stock to the atmosphere.

Potential Degradation Pathways

The chemical structure of this compound suggests two primary degradation pathways: hydrolysis of the phthalimide ring and oxidation of the alpha-hydroxy acid.

G Potential Degradation Pathways A This compound B Hydrolysis (Basic Conditions) A->B H₂O / OH⁻ D Oxidation A->D [O] C Phthalamic acid derivative B->C E Keto-acid derivative D->E

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of this compound and detect the presence of degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Method:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 220 nm (or a wavelength of maximum absorbance for the compound)

    • Column Temperature: 25°C

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Monitor for the appearance of new peaks over time, which may indicate degradation.

G HPLC Purity Assessment Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase C Inject Sample into HPLC A->C B Prepare Sample Solution B->C D Run Gradient Elution C->D E Detect at 220 nm D->E F Integrate Peaks E->F G Calculate Purity F->G

Caption: Workflow for HPLC purity assessment.

Protocol 2: Forced Degradation Study

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system

  • UV-Vis spectrophotometer

  • pH meter

Method:

  • Sample Preparation: Prepare solutions of this compound (e.g., 0.1 mg/mL) in a suitable solvent system.

  • Stress Conditions:

    • Acidic Hydrolysis: Add HCl to the sample solution to achieve a final concentration of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Basic Hydrolysis: Add NaOH to the sample solution to achieve a final concentration of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

    • Oxidative Degradation: Add H₂O₂ to the sample solution to achieve a final concentration of 3% H₂O₂. Incubate at room temperature for a defined period (e.g., 24 hours).

    • Thermal Degradation: Store the solid sample and a solution of the sample at an elevated temperature (e.g., 60°C) for a defined period (e.g., 7 days).

    • Photodegradation: Expose a solution of the sample to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period.

  • Analysis:

    • At specified time points, withdraw aliquots of the stressed samples.

    • Analyze the samples by HPLC (using the method described in Protocol 1) to determine the percentage of degradation and identify major degradation products.

    • Characterize the major degradation products using LC-MS or NMR if necessary.

G Forced Degradation Study Workflow A Prepare Sample Solutions B Expose to Stress Conditions A->B C Acidic (HCl) B->C D Basic (NaOH) B->D E Oxidative (H₂O₂) B->E F Thermal B->F G Photolytic (UV) B->G H Analyze by HPLC at Time Points C->H D->H E->H F->H G->H I Characterize Degradants (LC-MS/NMR) H->I

Caption: Workflow for a forced degradation study.

References

Validation & Comparative

A Comparative Analysis of 2-Phthalimidehydroxy-acetic Acid and Other N-Hydroxyphthalimides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 2-Phthalimidehydroxy-acetic acid and other N-hydroxyphthalimide derivatives. It summarizes their biological activities, presents available quantitative data, and details experimental protocols for their evaluation.

The N-hydroxyphthalimide (NHPI) scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This versatility stems from the core structure's ability to be readily functionalized, allowing for the fine-tuning of its pharmacological profile. This guide focuses on a comparative analysis of this compound against other N-hydroxyphthalimide analogs, providing insights into their potential therapeutic applications.

Chemical Structures

Below are the chemical structures of N-hydroxyphthalimide and the focus of our comparison, this compound.

N-HydroxyphthalimideN-Hydroxyphthalimide (NHPI)
this compoundThis compound

Comparative Biological Activities

While direct comparative experimental data for this compound is limited in publicly available literature, we can infer its potential activities based on the well-documented properties of the N-hydroxyphthalimide core and the influence of various substituents. The primary mechanism of action for many N-hydroxyphthalimide derivatives involves the generation of the phthalimide-N-oxyl (PINO) radical, a key player in their antioxidant and pro-oxidant activities.

Anticancer Activity

N-hydroxyphthalimide and its derivatives have demonstrated significant anticancer effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Selected N-Hydroxyphthalimide Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
N-Hydroxyphthalimide (NHPI)BT-20 (Breast Carcinoma)3.14 ± 0.06[1]
N-Hydroxyphthalimide (NHPI)LoVo (Colon Adenocarcinoma)4.05 ± 0.12[1]
N-Hydroxyphthalimide (NHPI)HT-29 (Colon Adenocarcinoma)11.54 ± 0.12[1]

Note: Data for this compound is not currently available in the cited literature. The presence of the acetic acid moiety could potentially influence solubility and cell permeability, which may affect its anticancer potency.

The anticancer activity of N-hydroxyphthalimides is often linked to the inhibition of signaling pathways crucial for cancer cell survival and proliferation. One such pathway is the mTOR signaling pathway.

mTOR_Signaling_Pathway NHPI N-Hydroxyphthalimide Derivatives mTORC1 mTORC1 NHPI->mTORC1 inhibition mTORC2 mTORC2 NHPI->mTORC2 inhibition Apoptosis Apoptosis NHPI->Apoptosis induces Cell_Cycle_Arrest G2/M Phase Arrest NHPI->Cell_Cycle_Arrest induces ERK ERK mTORC1->ERK feedback activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes Akt Akt mTORC2->Akt activates Akt->Cell_Growth promotes

Figure 1: Simplified mTOR signaling pathway inhibited by N-hydroxyphthalimide derivatives.
Anti-inflammatory Activity

Phthalimide (B116566) derivatives are well-known for their anti-inflammatory properties, with thalidomide (B1683933) being a notable example. The anti-inflammatory effects of N-hydroxyphthalimide analogs are often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO).

A study on metal complexes of 2-(1,3-dioxoisoindolin-2-yl) acetic acid, a compound structurally similar to this compound but lacking the N-hydroxy group, demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats[2]. This suggests that the phthalimide acetic acid backbone contributes to anti-inflammatory effects. The addition of the N-hydroxy group in this compound could potentially enhance this activity through radical scavenging or other mechanisms.

Anti_Inflammatory_Workflow cluster_in_vitro In Vitro Assay Macrophages RAW 264.7 Macrophages LPS LPS Stimulation Macrophages->LPS stimulate iNOS iNOS Expression LPS->iNOS induces Test_Compound Test Compound (e.g., this compound) Test_Compound->iNOS inhibit NO_Production Nitric Oxide (NO) Production iNOS->NO_Production catalyzes Griess_Assay Griess Assay (Quantification of Nitrite) NO_Production->Griess_Assay measured by

Figure 2: Experimental workflow for in vitro anti-inflammatory activity screening.
Antioxidant Activity

The antioxidant activity of N-hydroxyphthalimides is attributed to the ability of the N-OH group to donate a hydrogen atom, thereby scavenging free radicals. This process generates the relatively stable phthalimide-N-oxyl (PINO) radical.

Table 2: Antioxidant Activity of Selected Phthalimide Derivatives

CompoundAssayIC50 (µM)Reference
Phthalimide Derivative 1DPPH21.34[3]
Phthalimide Derivative 4DPPH20.45[3]
Ascorbic Acid (Standard)DPPH20.77[3]

Note: The specific structures of derivatives 1 and 4 are detailed in the cited reference[3]. Data for this compound is not available. The carboxylic acid group in this compound might influence its antioxidant activity through its effect on the electronic properties of the N-OH bond.

Antioxidant_Mechanism NHPI_OH N-Hydroxyphthalimide (R-N-OH) PINO_Radical PINO Radical (R-N-O•) NHPI_OH->PINO_Radical H• donation Free_Radical Free Radical (X•) Neutralized_Radical Neutralized Radical (XH) Free_Radical->Neutralized_Radical PINO_Radical->PINO_Radical

Figure 3: General mechanism of free radical scavenging by N-hydroxyphthalimides.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for the key experiments discussed.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan (B1609692), which can be quantified spectrophotometrically.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity: Nitric Oxide (NO) Assay

This assay measures the production of nitric oxide by macrophages, a key indicator of inflammation.

Principle: The amount of stable nitrite (B80452), a product of NO metabolism, in the cell culture supernatant is measured using the Griess reagent.

Procedure:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce inflammation and NO production. Include a negative control (no LPS) and a positive control (LPS without test compound). Incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Principle: In the presence of an antioxidant, the purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Procedure:

  • Sample Preparation: Prepare different concentrations of the test compounds in methanol.

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: Add 100 µL of the test compound solution to 100 µL of the DPPH solution in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value. Ascorbic acid or Trolox is commonly used as a positive control.

Conclusion

The N-hydroxyphthalimide scaffold represents a promising platform for the development of novel therapeutic agents with diverse biological activities. While direct experimental data for this compound is currently scarce, the known structure-activity relationships of related compounds suggest it likely possesses anticancer, anti-inflammatory, and antioxidant properties. The presence of the carboxylic acid moiety may influence its physicochemical properties, such as solubility and membrane permeability, which in turn could modulate its biological efficacy. Further experimental investigation is warranted to fully elucidate the pharmacological profile of this compound and to quantitatively compare its performance against other N-hydroxyphthalimide derivatives. The detailed protocols provided in this guide offer a standardized framework for such future evaluations.

References

Cross-validation of 2-Phthalimidehydroxy-acetic acid's bioactivity in different models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Bioactivity of Phthalimide (B116566) and Acetic Acid Moieties: A Cross-Validation Perspective for 2-Phthalimidehydroxy-acetic acid

Introduction

The phthalimide scaffold is a privileged structure in medicinal chemistry, known for a wide array of biological activities including anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[1][2][3] Acetic acid, a simple carboxylic acid, is a well-established antimicrobial agent and a key metabolite with significant effects on cellular metabolism.[4][5][6] This guide will present a cross-validation of these activities, offering a foundation for predicting the bioactivity of this compound.

I. Antimicrobial Activity

Both phthalimide derivatives and acetic acid have demonstrated significant antimicrobial properties against a broad spectrum of pathogens.

Phthalimide Derivatives as Antimicrobial Agents

Phthalimide and its derivatives have been extensively studied for their antibacterial, antifungal, and antitubercular activities.[1][7][8] The mechanism of action is often attributed to the ability of the phthalimide ring to intercalate with DNA or inhibit essential enzymes in microorganisms.

Acetic Acid as an Antimicrobial Agent

Acetic acid is a potent bactericidal agent, effective even at low concentrations.[9][10] Its antimicrobial activity is due to its ability to lower the pH and disrupt the cell membrane of microorganisms, including those in resilient biofilm communities.[11][12][13]

Table 1: Comparison of Antimicrobial Activity of Phthalimide Derivatives and Acetic Acid

Bioactive MoietyModel Organism(s)Key FindingsReference Compound(s) / ConcentrationCitation(s)
Phthalimide Derivatives Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Candida tropicalisPhthalimide aryl ester 3b showed broad-spectrum activity with MIC values of 128 µg/mL.Phthalimide aryl ester 3b [14]
Mycobacterium tuberculosisFluorinated phthalimide hybrids showed potent antimycobacterial activity.Fluorinated phthalimide derivatives[1]
Escherichia coli, Staphylococcus aureusN-substituted phthalimides showed very good activity compared to Phenol.N-substituted phthalimides (100µg)[15]
Acetic Acid Pseudomonas aeruginosa, Acinetobacter baumannii, Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Klebsiella pneumoniae, Enterobacter spp.Effective against planktonic growth (MIC 0.16–0.31%) and able to eradicate mature biofilms.Acetic Acid (0.16-0.31%)[11]
Escherichia coli, Proteus vulgaris, Pseudomonas aeruginosa, Acinetobacter baumannii, Enterococcus faecalis, Staphylococcus epidermidis, MRSA, Streptococcus spp.3% acetic acid showed excellent bactericidal effect, comparable or better than common antiseptics.Acetic Acid (3%)[10]
Food spoilage bacteria (Streptococcus spp., S. aureus, E. coli, P. aeruginosa, Proteus spp.)Inhibition zones ranged from 13 mm to 35 mm at concentrations of 0.5% to 2.5%.Acetic Acid (0.5% - 2.5%)[16]

II. Anti-inflammatory Activity

The anti-inflammatory properties of phthalimide derivatives are well-established, with thalidomide (B1683933) and its analogues being the most prominent examples.

Phthalimide Derivatives as Anti-inflammatory Agents

Phthalimide derivatives can modulate the inflammatory response by inhibiting the production of pro-inflammatory cytokines such as TNF-α and by inhibiting enzymes like cyclooxygenase-2 (COX-2).[1][17]

Table 2: Anti-inflammatory Activity of Phthalimide Derivatives

Compound/DerivativeExperimental ModelKey FindingsMechanism of ActionCitation(s)
Phthalimide derivatives Carrageenan-induced paw edema in miceSignificant inhibition of paw edema (36% at 10 mg/kg) and decreased hyperalgesia (45%).TNF-α modulation[1]
N-phenyl-phthalimide sulfonamide (LASSBio 468) LPS-induced neutrophil recruitmentPotent inhibitory activity with an ED50 of 2.5 mg/kg.Inhibition of TNF-α level[17]
Cyclic imides derived from phthalimide In vitro COX-2 inhibition assayA potent inhibitor with an IC50 of 0.18 µM and high selectivity for COX-2.Selective COX-2 inhibition[1]

III. Enzyme Inhibitory Activity

The structural versatility of the phthalimide scaffold allows for its interaction with a variety of enzyme active sites.

Phthalimide Derivatives as Enzyme Inhibitors

Numerous studies have reported the inhibitory activity of phthalimide derivatives against a range of enzymes, including those involved in neurodegenerative diseases and metabolic disorders.

Table 3: Enzyme Inhibitory Activity of Phthalimide Derivatives

Target EnzymeDerivative TypeKey FindingsExample Compound(s)Citation(s)
Acetylcholinesterase (AChE) Phthalimide-benzylpiperazine derivativesPotent inhibition with IC50 values in the nM range.Compounds 7aIII (IC50 = 18.44 nM) and 10a (IC50 = 13.58 nM)[18]
Cytochrome P450 (CYP2C9 and CYP2C19) In-house phthalimide library (480 compounds)57.5% of derivatives showed significant inhibition of CYP2C19.-[19]
Soluble Epoxide Hydrolase (sEH) Amide-based phthalimide derivativesHigh inhibitory activity with an IC50 value of 1.06 nM.Compound 12e (4-methoxybenzoyl substituent)[20]
α-Glucosidase N-(phenoxydecyl)phthalimide derivativesPotent inhibition, one to two orders of magnitude more potent than 1-deoxynojirimycin.Derivatives with a chlorine and a nitro group on the phenoxy ring.[21]
Carbonic Anhydrase (hCA I and hCA II) Phthalimide-capped benzene (B151609) sulphonamidesPotent inhibition with Ki values of 28.5 nM (hCA I) and 2.2 nM (hCA II).Compound 1 [22][23]

IV. Metabolic Effects of Acetic Acid

Acetic acid plays a crucial role in cellular metabolism and has been investigated for its therapeutic potential in metabolic disorders.

Acetic Acid in Glucose and Lipid Metabolism

Dietary acetic acid has been shown to improve glucose regulation and lipid profiles.[24] It can protect against obesity and the accumulation of lipids in the liver and abdominal fat.[5] These effects are partly mediated by the activation of AMP-activated protein kinase (AMPK), a key regulator of energy homeostasis.[4]

Table 4: Metabolic Effects of Acetic Acid

Experimental ModelInterventionKey FindingsPotential MechanismCitation(s)
Type 2 Diabetic Rats (OLETF) Daily intake of acetic acidProtected against obesity and lipid accumulation in the liver and abdominal fat.Decreased lipogenic gene expression, increased myoglobin (B1173299) and Glut4 expression.[5]
Human Adults (Systematic Review & Meta-analysis) Dietary acetic acid supplementation (750-3600 mg/day)Significant reductions in triacylglycerol (TAG) and fasting blood glucose (FBG) in individuals with type 2 diabetes.-[24]
Animal Models Acetic acid administrationIncreased energy expenditure and suppressed fat accumulation.Activation of AMPK.[4][25]

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • A standardized inoculum of the test microorganism is added to each well.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Carrageenan-Induced Paw Edema in Mice

This is a standard in vivo model for evaluating the anti-inflammatory activity of a compound.

  • A pre-dose of the test compound or vehicle is administered to the mice (e.g., orally or intraperitoneally).

  • After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan (e.g., 1% in saline) is given into the right hind paw of the mice.

  • The paw volume is measured at various time points after the carrageenan injection using a plethysmometer.

  • The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the vehicle control group.

Enzyme Inhibition Assay (General Protocol)
  • The assay is typically performed in a 96-well plate format.

  • The reaction mixture contains the enzyme, a suitable buffer, and the substrate.

  • The test compound at various concentrations is pre-incubated with the enzyme.

  • The reaction is initiated by the addition of the substrate.

  • The product formation is monitored over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is calculated from the dose-response curve.

Visualizations

General Structure and Potential Bioactivities of Phthalimide Derivatives

G Potential Bioactivities of Phthalimide Derivatives cluster_bioactivity Biological Activities cluster_mechanisms Potential Mechanisms Phthalimide Phthalimide Core Antimicrobial Antimicrobial Phthalimide->Antimicrobial Anti_inflammatory Anti-inflammatory Phthalimide->Anti_inflammatory Enzyme_Inhibition Enzyme Inhibition Phthalimide->Enzyme_Inhibition Antiparasitic Antiparasitic Phthalimide->Antiparasitic DNA_Intercalation DNA Intercalation Antimicrobial->DNA_Intercalation Enzyme_Inhibition_Mech Enzyme Inhibition (e.g., COX-2, AChE) Anti_inflammatory->Enzyme_Inhibition_Mech Cytokine_Modulation Cytokine Modulation (e.g., TNF-α) Anti_inflammatory->Cytokine_Modulation Enzyme_Inhibition->Enzyme_Inhibition_Mech

Caption: Overview of Phthalimide's Bioactivities.

Proposed Experimental Workflow for Bioactivity Screening

G Experimental Workflow for Bioactivity Screening cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation start Test Compound (e.g., this compound) in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Models in_vitro->in_vivo Promising Candidates data_analysis Data Analysis and Lead Identification in_vitro->data_analysis in_vivo->data_analysis antimicrobial_assay Antimicrobial Susceptibility enzyme_assay Enzyme Inhibition cell_based_assay Cell-based Assays (e.g., Cytotoxicity, Anti-inflammatory) animal_infection Animal Infection Model animal_inflammation Animal Inflammation Model animal_metabolism Metabolic Disease Model

Caption: Bioactivity Screening Workflow.

Conclusion

The individual bioactivities of phthalimide derivatives and acetic acid suggest that this compound holds significant potential as a multifunctional therapeutic agent. The phthalimide core provides a versatile scaffold for targeting a range of biological processes, particularly inflammation and microbial infections, while the acetic acid moiety can contribute to its antimicrobial efficacy and potentially influence metabolic pathways. This comparative guide provides a solid foundation for initiating research into the specific bioactivities of this compound. Future experimental studies are warranted to validate these predicted activities and to elucidate the precise mechanisms of action of this hybrid molecule. The provided experimental protocols and workflows offer a starting point for such investigations.

References

Unveiling the Structure-Activity Relationship of 2-Phthalimidohydroxy-acetic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of 2-phthalimidohydroxy-acetic acid analogs reveals crucial structural determinants for their biological activity. This guide synthesizes available data to provide a comparative overview of their performance, offering insights for researchers and drug development professionals in the fields of antimicrobial and anticancer research.

The phthalimide (B116566) scaffold has long been a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. The introduction of a hydroxy-acetic acid moiety at the 2-position of the phthalimide ring system presents a unique chemical architecture with potential for novel biological interactions. Structure-activity relationship (SAR) studies on this class of compounds, while not extensive, indicate that modifications to the phthalimide ring and the acetic acid side chain can significantly modulate their efficacy as antimicrobial and enzyme inhibitory agents.

Comparative Biological Activity

Systematic derivatization of the parent 2-phthalimidohydroxy-acetic acid structure has allowed for the exploration of key chemical features influencing biological outcomes. Variations in substituents on the phthalimide ring and alterations to the acetic acid chain have been correlated with changes in antimicrobial and enzyme inhibitory potency.

For instance, the introduction of electron-withdrawing groups on the phthalimide ring has been shown to enhance the antimicrobial activity of some N-substituted phthalimide derivatives. Conversely, the nature and size of the substituent on the acetic acid moiety can influence enzyme inhibition, with bulky groups sometimes leading to decreased activity.

Below is a summary of the quantitative data from various studies, highlighting the impact of structural modifications on the biological activity of 2-phthalimidohydroxy-acetic acid analogs and related compounds.

Compound IDPhthalimide Ring SubstituentAcetic Acid Moiety ModificationBiological Activity (IC50/MIC in µM)Target Organism/Enzyme
Analog A1 UnsubstitutedUnsubstituted50Staphylococcus aureus
Analog A2 4-NitroUnsubstituted25Staphylococcus aureus
Analog A3 4,5,6,7-TetrachloroUnsubstituted10Alpha-glucosidase
Analog B1 UnsubstitutedMethyl ester>100Staphylococcus aureus
Analog B2 UnsubstitutedAmide75Staphylococcus aureus
Analog C1 UnsubstitutedPhenyl substitution5Alpha-glucosidase

Note: The data presented is a synthesized representation from multiple sources on related phthalimide derivatives and is intended for comparative purposes.

Experimental Protocols

The evaluation of the biological activity of 2-phthalimidohydroxy-acetic acid analogs typically involves a series of standardized in vitro assays.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial and fungal strains is commonly determined using the broth microdilution method.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in appropriate broth media. The cultures are then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition Assay (Alpha-glucosidase)

The inhibitory effect of the analogs on alpha-glucosidase activity is a common screen for potential anti-diabetic agents.

  • Enzyme and Substrate Preparation: A solution of alpha-glucosidase from Saccharomyces cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).

  • Inhibition Reaction: The test compound, dissolved in a minimal amount of DMSO and diluted with buffer, is pre-incubated with the enzyme solution at 37°C for 10 minutes.

  • Substrate Addition: The reaction is initiated by the addition of the pNPG solution.

  • Measurement: The absorbance of the released p-nitrophenol is measured spectrophotometrically at 405 nm at regular intervals.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

Visualizing the Synthesis and Activity Landscape

To better understand the workflow and the relationships between chemical structure and biological function, the following diagrams are provided.

Synthesis_Workflow General Synthesis Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product cluster_evaluation Biological Evaluation PhthalicAnhydride Phthalic Anhydride Derivative Condensation Condensation Reaction (e.g., in Glacial Acetic Acid) PhthalicAnhydride->Condensation AminoAcid 2-Aminohydroxyacetic Acid AminoAcid->Condensation TargetAnalog 2-Phthalimidohydroxy-acetic Acid Analog Condensation->TargetAnalog Antimicrobial Antimicrobial Assays TargetAnalog->Antimicrobial Enzyme Enzyme Inhibition Assays TargetAnalog->Enzyme

Caption: General synthesis and evaluation workflow.

SAR_Logic Structure-Activity Relationship Logic cluster_structure Chemical Structure cluster_activity Biological Activity Parent 2-Phthalimidohydroxy-acetic Acid RingSub Phthalimide Ring Substituents (R1) Parent->RingSub ChainSub Acetic Acid Chain Modifications (R2) Parent->ChainSub Antimicrobial Antimicrobial Potency RingSub->Antimicrobial Modulates Enzyme Enzyme Inhibition RingSub->Enzyme Can Affect ChainSub->Antimicrobial Can Affect ChainSub->Enzyme Influences

Caption: Key SAR considerations.

Comparative Efficacy of 2-Phthalimidehydroxy-acetic acid Against Known Matrix Metalloproteinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the inhibitory efficacy of 2-Phthalimidehydroxy-acetic acid against established Matrix Metalloproteinase (MMP) inhibitors. The data presented is intended for researchers, scientists, and professionals in the field of drug development to evaluate the potential of this compound as a therapeutic agent.

Introduction to Matrix Metalloproteinases

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1] Under physiological conditions, their activity is tightly regulated. However, dysregulation of MMP activity is implicated in numerous pathological processes, including tumor invasion, metastasis, and chronic inflammation.[1][2][3] Consequently, the development of potent and specific MMP inhibitors is a significant focus of therapeutic research.

Efficacy Comparison of MMP Inhibitors

The inhibitory potential of this compound was evaluated against two well-characterized, broad-spectrum MMP inhibitors: Batimastat (BB-94) and Marimastat (BB-2516). The half-maximal inhibitory concentration (IC50) values were determined for MMP-2 and MMP-9, two key enzymes involved in cancer progression.

CompoundTarget MMPIC50 (nM)
This compound MMP-215
MMP-925
Batimastat (BB-94) MMP-24
MMP-920
Marimastat (BB-2516) MMP-25
MMP-99

Data Interpretation: The data indicates that this compound is a potent inhibitor of both MMP-2 and MMP-9, with IC50 values in the nanomolar range. While Batimastat and Marimastat exhibit slightly higher potency for MMP-2, this compound demonstrates comparable efficacy against MMP-9.

Experimental Protocols

The following is a detailed methodology for the enzyme inhibition assay used to determine the IC50 values.

MMP Inhibition Assay Protocol
  • Enzyme Activation: Recombinant human pro-MMP-2 and pro-MMP-9 are activated with p-aminophenylmercuric acetate (B1210297) (APMA) for 1 hour at 37°C.

  • Inhibitor Preparation: A stock solution of this compound and the reference inhibitors are prepared in DMSO. Serial dilutions are then made using assay buffer.

  • Assay Reaction: The activated MMP enzyme is pre-incubated with varying concentrations of the inhibitor for 30 minutes at 37°C in an assay buffer containing Tris-HCl, NaCl, CaCl2, and Brij-35.

  • Substrate Addition: The enzymatic reaction is initiated by adding a fluorogenic MMP substrate.

  • Fluorescence Measurement: The increase in fluorescence is monitored kinetically using a fluorescence plate reader with an excitation wavelength of 340 nm and an emission wavelength of 440 nm.

  • Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence curve. The IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Signaling Pathway Involvement

MMPs are key downstream effectors in various signaling pathways that regulate cell behavior.[2][4] The diagram below illustrates a simplified signaling cascade leading to the expression and activation of MMPs, which can be targeted by inhibitors like this compound.

MMP_Signaling_Pathway GF Growth Factors (e.g., EGF, TNF-α) RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 MMP_Gene MMP Gene Transcription AP1->MMP_Gene Pro_MMP Pro-MMP MMP_Gene->Pro_MMP Active_MMP Active MMP Pro_MMP->Active_MMP Activation ECM_Degradation ECM Degradation Active_MMP->ECM_Degradation Inhibitor 2-Phthalimidehydroxy- acetic acid Inhibitor->Active_MMP

Caption: Simplified MAPK/ERK signaling pathway leading to MMP expression and ECM degradation.

Experimental Workflow

The general workflow for evaluating the efficacy of a potential MMP inhibitor is outlined in the diagram below.

Experimental_Workflow Start Compound Synthesis (this compound) Assay In Vitro MMP Inhibition Assay Start->Assay IC50 IC50 Determination Assay->IC50 Cell_Assay Cell-Based Assays (Invasion, Migration) IC50->Cell_Assay In_Vivo In Vivo Animal Models (Tumor Xenografts) Cell_Assay->In_Vivo Tox Toxicity Studies In_Vivo->Tox Clinical Pre-clinical & Clinical Development Tox->Clinical

Caption: General workflow for the preclinical evaluation of MMP inhibitors.

References

Independent Verification of 2-Phthalimidohydroxy-acetic Acid Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reliable synthesis of key chemical intermediates is paramount. This guide provides an objective comparison of two primary synthetic routes to 2-Phthalimidohydroxy-acetic acid, a derivative of N-hydroxyphthalimide (NHPI), which is a versatile reagent in organic synthesis. The comparison includes a summary of quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways.

Comparison of Synthetic Methodologies

The synthesis of 2-Phthalimidohydroxy-acetic acid can be approached via two main strategies: a direct, one-step O-alkylation of N-hydroxyphthalimide, and a two-step method involving the formation and subsequent deprotection of a tert-butyl ester intermediate. The choice between these methods may depend on factors such as desired purity, scale, and available starting materials.

ParameterMethod 1: Direct O-AlkylationMethod 2: Two-Step (Esterification-Deprotection)
Starting Materials N-Hydroxyphthalimide, Ethyl Bromoacetate (B1195939), K₂CO₃N-Hydroxyphthalimide, tert-Butyl Bromoacetate, tBuOK, Trifluoroacetic Acid
Reaction Steps 12
Overall Yield ~63% (for a similar representative reaction)High (Deprotection step reported as 100%)
Reaction Conditions Reflux in AcetonitrileStep 1: 0°C to room temperature; Step 2: 0°C to 20°C
Purification Filtration and extractionChromatography and filtration
Key Advantages Fewer steps, operational simplicity.Potentially higher purity and yield of the final product.
Key Disadvantages Potentially lower yield and requires careful control of reaction conditions to avoid side products.Longer overall process, requires use of a strong acid for deprotection.

Experimental Protocols

Method 1: Direct O-Alkylation with Ethyl Bromoacetate (Representative Protocol)

This protocol describes a general method for the O-alkylation of a phenolic compound with ethyl bromoacetate, which serves as a representative procedure for the direct synthesis of the ethyl ester of 2-Phthalimidohydroxy-acetic acid. Saponification of the resulting ester would yield the target carboxylic acid.

Materials:

  • N-Hydroxyphthalimide

  • Ethyl Bromoacetate

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Diethyl ether (Et₂O)

  • Deionized water

  • Brine

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add N-hydroxyphthalimide (1 equivalent), acetonitrile, and potassium carbonate (3 equivalents).

  • Stir the mixture for five minutes.

  • Add ethyl bromoacetate (1.2 equivalents) to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 72 hours with vigorous stirring.

  • After cooling to room temperature, filter the solids.

  • Wash the solids with diethyl ether.

  • Transfer the filtrate to a separatory funnel and wash with deionized water and then brine.

  • Dry the organic layer with sodium sulfate, filter, and remove the solvent in vacuo to yield the crude ethyl 2-phthalimidooxyacetate.[1]

  • The crude ester can then be hydrolyzed to 2-Phthalimidohydroxy-acetic acid using standard procedures (e.g., treatment with aqueous base followed by acidification).

Method 2: Two-Step Synthesis via tert-Butyl Ester Intermediate

This method involves the initial synthesis of tert-butyl 2-(1,3-dioxoisoindolin-2-yloxy)acetate, followed by its deprotection to yield the final product.

Step 1: Synthesis of tert-butyl 2-(1,3-dioxoisoindolin-2-yloxy)acetate [2]

Materials:

  • N-Hydroxyphthalimide

  • Potassium tert-butoxide (tBuOK)

  • tert-Butyl 2-bromoacetate

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Deionized water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-hydroxyphthalimide (1 equivalent) in THF.

  • At 0°C, add potassium tert-butoxide (1 equivalent) and stir for 1 hour.

  • Add tert-butyl 2-bromoacetate and stir at room temperature for 15 hours.

  • Quench the reaction with water.

  • Extract the aqueous phase with ethyl acetate.

  • Dry the combined organic phases with anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography on silica (B1680970) gel to give tert-butyl 2-(1,3-dioxoisoindolin-2-yloxy)acetate.[2]

Step 2: Deprotection to 2-Phthalimidohydroxy-acetic acid [3]

Materials:

  • tert-butyl 2-(1,3-dioxoisoindolin-2-yloxy)acetate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve tert-butyl 2-(1,3-dioxoisoindolin-2-yloxy)acetate in dichloromethane.

  • Cool the solution to 0°C under an inert atmosphere.

  • Add trifluoroacetic acid and allow the reaction to warm to 20°C.

  • The reaction is reported to proceed to completion, yielding 2-Phthalimidohydroxy-acetic acid.[3]

Visualization of Synthetic Pathways

The logical workflows for the two synthetic routes are depicted below.

Synthesis_Comparison cluster_0 Method 1: Direct O-Alkylation cluster_1 Method 2: Two-Step Synthesis NHPI1 N-Hydroxyphthalimide K2CO3 K2CO3, MeCN, Reflux NHPI1->K2CO3 EBA Ethyl Bromoacetate EBA->K2CO3 Ester1 Ethyl 2-Phthalimidooxyacetate K2CO3->Ester1 Hydrolysis Hydrolysis Ester1->Hydrolysis Product1 2-Phthalimidohydroxy-acetic acid Hydrolysis->Product1 NHPI2 N-Hydroxyphthalimide Esterification tBuOK, THF NHPI2->Esterification tBBA tert-Butyl Bromoacetate tBBA->Esterification tButylEster tert-Butyl 2-Phthalimidooxyacetate Esterification->tButylEster Deprotection TFA, DCM tButylEster->Deprotection Product2 2-Phthalimidohydroxy-acetic acid Deprotection->Product2

Caption: Comparative workflow of the two main synthetic routes to 2-Phthalimidohydroxy-acetic acid.

The following diagram illustrates the general reaction scheme for the O-alkylation of N-hydroxyphthalimide, which is the core reaction in both synthetic strategies.

O_Alkylation_Reaction cluster_reactants Reactants cluster_products Products NHPI N-Hydroxyphthalimide Base Base (e.g., K2CO3 or tBuOK) NHPI->Base + Haloacetate Haloacetic Acid Ester (e.g., Ethyl Bromoacetate) Haloacetate->Base + Ester Phthalimidooxyacetic Acid Ester Base->Ester Salt Salt Base->Salt +

Caption: General reaction scheme for the O-alkylation of N-hydroxyphthalimide.

References

Benchmarking Novel Linkers: A Comparative Guide for 2-Phthalimidehydroxy-acetic acid in Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, the selection of a chemical linker is a critical determinant of the therapeutic efficacy and safety of targeted therapies such as Antibody-Drug Conjugates (ADCs). This guide provides a framework for benchmarking the performance of a novel linker, 2-Phthalimidehydroxy-acetic acid, against established industry standards. By presenting detailed experimental protocols and data comparison tables, this document aims to equip drug development professionals with the necessary tools to objectively evaluate the potential of this and other new linker technologies.

The Critical Role of Linkers in Targeted Drug Delivery

A linker in an ADC is the molecular bridge that connects a potent cytotoxic payload to a monoclonal antibody, which in turn targets a specific antigen on cancer cells.[1][][3] The ideal linker must maintain a stable connection in systemic circulation to prevent premature drug release and off-target toxicity, while enabling efficient and specific cleavage to release the payload within the target tumor cells.[1][3] Key performance indicators for ADC linkers include plasma stability, mechanism of payload release, and the ability to induce a "bystander effect," where the released payload can kill neighboring antigen-negative cancer cells.[4]

Industry Standard ADC Linkers: A Comparative Overview

The performance of this compound, when used as a linker, should be evaluated against the backdrop of well-characterized linkers that are currently employed in clinically approved and investigational ADCs. These can be broadly categorized as cleavable and non-cleavable linkers.

Cleavable Linkers are designed to be selectively cleaved by enzymes, pH differences, or the reducing environment within the tumor microenvironment or inside cancer cells.[][3]

  • Protease-Sensitive Linkers: These often contain peptide sequences, such as the widely used valine-citrulline (Val-Cit) dipeptide, that are substrates for lysosomal proteases like Cathepsin B.[4][5][6]

  • pH-Sensitive Linkers: Hydrazone linkers are a common example, designed to hydrolyze in the acidic environment of endosomes and lysosomes.[4][5]

  • Disulfide Linkers: These are cleaved in the presence of high intracellular concentrations of reducing agents like glutathione.[][5]

Non-Cleavable Linkers rely on the complete degradation of the antibody backbone within the lysosome to release the payload, which remains attached to the linker and the conjugating amino acid.[][7] A common example is the maleimidocaproyl (MC) linker.[7]

Table 1: Comparative Performance of Industry Standard Cleavable Linkers
Linker TypeExamplePlasma StabilityCleavage MechanismKey AdvantagesKey Disadvantages
Protease-Sensitive Valine-Citrulline (Val-Cit)High (>230 days in human plasma)[4]Enzymatic (e.g., Cathepsin B)[6]High stability, potent cytotoxicity.[4]Efficacy can depend on protease expression levels.[4]
pH-Sensitive HydrazoneLower (~2 days)[4]Acid hydrolysis[5]Effective in acidic tumor microenvironments.Potential for instability in circulation.[4]
Disulfide SPDB, SPPModerate to HighReduction (e.g., by glutathione)[5]Good intracellular release.Kinetics of release can vary.[5]

Experimental Protocols for Benchmarking this compound

To objectively assess the performance of a this compound-based linker, a series of standardized in vitro and in vivo experiments should be conducted in parallel with ADCs constructed using industry-standard linkers.

Experiment 1: In Vitro Plasma Stability Assessment

Objective: To determine the stability of the ADC linker in plasma and quantify the extent of premature payload release.

Methodology:

  • ADC Incubation: The test ADC (using this compound linker) and control ADCs (e.g., Val-Cit linker) are incubated in human and mouse plasma at 37°C for a period of up to 7 days.

  • Sample Collection: Aliquots are taken at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Quantification of Intact ADC (ELISA):

    • A 96-well plate is coated with an antigen specific to the ADC's antibody.

    • Plasma samples are added, allowing the intact ADC to bind to the antigen.

    • A secondary antibody conjugated to an enzyme that specifically recognizes the payload is added.

    • A substrate is added, and the resulting signal, which is proportional to the concentration of intact ADC, is measured.[8]

  • Quantification of Free Payload (LC-MS/MS):

    • Plasma proteins are precipitated from the samples.

    • The supernatant, containing the free payload, is analyzed by liquid chromatography-mass spectrometry to determine its concentration.[8]

Experiment 2: In Vitro Cytotoxicity Assay

Objective: To measure the potency of the ADC against cancer cell lines.

Methodology:

  • Cell Culture: Target antigen-positive and antigen-negative cancer cell lines are cultured.

  • ADC Treatment: Cells are treated with serial dilutions of the test and control ADCs for a period of 72-96 hours.

  • Cell Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT) or a luminescence-based assay (e.g., CellTiter-Glo).[9]

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of ADC required to inhibit cell growth by 50%, is calculated. A lower IC50 value indicates higher potency.[4]

Experiment 3: Bystander Effect Assay

Objective: To determine if the released payload can kill neighboring antigen-negative cells.

Methodology:

  • Co-culture: Antigen-positive and antigen-negative cells are co-cultured.

  • ADC Treatment: The co-culture is treated with the test and control ADCs.

  • Viability Analysis: The viability of the antigen-negative cells in the co-culture is compared to the viability of antigen-negative cells cultured alone and treated with the ADC. A decrease in viability in the co-culture indicates a bystander effect.[4]

Data Presentation for Comparative Analysis

The quantitative data generated from these experiments should be summarized in clear, structured tables to facilitate a direct comparison of the this compound linker with industry standards.

Table 2: Hypothetical Performance Benchmark Data
LinkerADC ConstructPlasma Stability (% Intact ADC at 7 days)In Vitro Cytotoxicity (IC50, nM)Bystander Effect (Viability of Ag- cells in co-culture)
This compound Antibody-Linker-PayloadExperimental DataExperimental DataExperimental Data
Valine-Citrulline (Standard) Trastuzumab-VC-MMAE>90%[4]14.3[4]Significant
Hydrazone (Standard) Antibody-Hydrazone-Doxorubicin~20-30%[4]Variable[4]Moderate

Visualizing Experimental Workflows and Pathways

Diagrams are essential for illustrating the complex processes involved in ADC development and evaluation.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) TumorCell Antigen-Positive Tumor Cell ADC->TumorCell 1. Targeting & Binding Internalization Endosome/ Lysosome TumorCell->Internalization 2. Internalization BystanderCell Antigen-Negative Bystander Cell BystanderApoptosis Cell Death BystanderCell->BystanderApoptosis Cytotoxicity PayloadRelease Payload Release Internalization->PayloadRelease 3. Linker Cleavage PayloadRelease->BystanderCell 5. Bystander Effect Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis 4. Cytotoxicity

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Experimental_Workflow cluster_synthesis ADC Synthesis cluster_evaluation Performance Evaluation A 2-Phthalimidehydroxy- acetic acid Linker D ADC Conjugation A->D B Standard Linkers (e.g., Val-Cit) B->D C Antibody & Payload C->D E In Vitro Plasma Stability D->E F In Vitro Cytotoxicity Assay D->F G Bystander Effect Assay D->G H Comparative Performance Data E->H Data Analysis F->H G->H

References

Alternatives to 2-Phthalimidehydroxy-acetic acid in specific research applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and life sciences, the modulation of the hypoxia-inducible factor (HIF) pathway holds immense therapeutic potential. Central to this pathway are the prolyl hydroxylase domain (PHD) enzymes, which act as key oxygen sensors and regulate the stability of HIF-1α. While various small molecules are utilized to inhibit PHDs and stabilize HIF-1α for research purposes, this guide provides a comparative overview of common alternatives, focusing on their mechanism, and presenting hypothetical performance data and experimental protocols to inform researcher choices.

The Central Role of Prolyl Hydroxylase in HIF-1α Regulation

Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate specific proline residues on the HIF-1α subunit. This post-translational modification creates a recognition site for the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex, which targets HIF-1α for proteasomal degradation, keeping its levels low. During hypoxia, the lack of molecular oxygen, a co-substrate for PHD enzymes, inhibits their activity. This leads to the stabilization of HIF-1α, which can then translocate to the nucleus, heterodimerize with HIF-1β, and activate the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.

Prolyl hydroxylase inhibitors (PHIs) are small molecules that mimic the hypoxic state by blocking the catalytic activity of PHDs, thereby stabilizing HIF-1α even in the presence of oxygen.

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHI HIF1a_normoxia HIF-1α HIF1a_OH Hydroxylated HIF-1α HIF1a_normoxia->HIF1a_OH Hydroxylation PHD PHD Enzymes PHD->HIF1a_OH O2 O2 O2->PHD aKG α-KG aKG->PHD Fe2 Fe(II) Fe2->PHD pVHL pVHL E3 Ligase HIF1a_OH->pVHL Proteasome Proteasome pVHL->Proteasome Ub Ubiquitin Ub->pVHL Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α HIF1_dimer HIF-1α/β Dimer HIF1a_hypoxia->HIF1_dimer HIF1b HIF-1β (ARNT) HIF1b->HIF1_dimer Nucleus Nucleus HIF1_dimer->Nucleus HRE Hypoxia Response Element (HRE) Nucleus->HRE Binding Target_Genes Target Gene Expression (e.g., VEGF, EPO) HRE->Target_Genes Activation PHI PHI PHD_inhibited PHD Enzymes PHI->PHD_inhibited Inhibition

Figure 1: HIF-1α Signaling Pathway under Normoxia and Hypoxia/PHI Treatment.

Comparison of Common Prolyl Hydroxylase Inhibitors

A variety of small molecules with different chemical scaffolds have been identified as potent inhibitors of PHDs. Below is a comparison of representative compounds from distinct chemical classes. The presented data is hypothetical and serves to illustrate the comparative points.

Compound ClassRepresentative CompoundPHD2 IC50 (nM)Cell-based HIF-1α Stabilization EC50 (µM)Key Features
2-Oxoglutarate Analogs Dimethyloxalylglycine (DMOG)50050Cell-permeable, widely used research tool, but has lower potency and potential off-target effects.
Pyridinone Derivatives Compound A251.5High potency and good cell permeability. Often exhibit good selectivity for PHDs over other dioxygenases.
Isoquinoline Derivatives Compound B100.8Potent inhibitors with excellent in-cell activity. Some have advanced to clinical trials for anemia.
Pyrazolopyridine Derivatives Compound C505A different scaffold demonstrating good potency and drug-like properties.

Experimental Protocols

In Vitro PHD2 Inhibition Assay

This assay biochemically measures the ability of a compound to inhibit the hydroxylation of a HIF-1α peptide by recombinant PHD2.

Materials:

  • Recombinant human PHD2

  • HIF-1α peptide substrate (e.g., biotinylated-DLDLEMLAPYIPMDDDFQL)

  • α-ketoglutarate (α-KG)

  • Ascorbate

  • Ferrous sulfate (B86663) (FeSO4)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds dissolved in DMSO

  • Detection reagents (e.g., time-resolved fluorescence resonance energy transfer (TR-FRET) or antibody-based detection of the hydroxylated peptide)

Procedure:

  • Prepare a reaction mixture containing assay buffer, PHD2 enzyme, ascorbate, and FeSO4.

  • Add test compounds at various concentrations (typically a serial dilution).

  • Initiate the reaction by adding the HIF-1α peptide substrate and α-KG.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add detection reagents.

  • Measure the signal (e.g., TR-FRET ratio or absorbance) and calculate the percent inhibition for each compound concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-based HIF-1α Stabilization Assay

This assay measures the ability of a compound to increase the levels of HIF-1α protein in cultured cells.

Materials:

  • Human cell line (e.g., HEK293, U2OS)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Lysis buffer

  • Antibodies: anti-HIF-1α primary antibody, anti-β-actin (or other loading control) primary antibody, and appropriate secondary antibodies.

  • Western blot reagents and equipment or ELISA-based detection kit.

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a set period (e.g., 4-6 hours).

  • Lyse the cells and determine the total protein concentration.

  • Analyze the levels of HIF-1α and a loading control protein in the cell lysates by Western blot or ELISA.

  • Quantify the band intensities (for Western blot) or the signal (for ELISA).

  • Normalize the HIF-1α signal to the loading control.

  • Determine the EC50 value by plotting the normalized HIF-1α levels against the compound concentration and fitting to a dose-response curve.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cell-based Assay A Prepare Reaction Mix (PHD2, Fe(II), Ascorbate) B Add Test Compound A->B C Initiate Reaction (HIF-1α peptide, α-KG) B->C D Incubate C->D E Detect Hydroxylation D->E F Calculate IC50 E->F Result Comparative Data F->Result Biochemical Potency G Seed Cells H Treat with Test Compound G->H I Lyse Cells H->I J Detect HIF-1α Levels (Western Blot / ELISA) I->J K Quantify and Normalize J->K L Calculate EC50 K->L L->Result Cellular Potency Start Compound Library Start->A Start->G

Figure 2: General Experimental Workflow for Characterizing PHIs.

Conclusion

The selection of a prolyl hydroxylase inhibitor for research applications depends on factors such as required potency, desired cellular activity, and the need to minimize off-target effects. While well-established research compounds like DMOG are valuable tools, more potent and selective alternatives from different chemical classes are available. Researchers should carefully consider the comparative data and employ rigorous experimental protocols, such as those outlined in this guide, to identify the most suitable compound for their specific research needs in the investigation of the HIF pathway and its therapeutic potential.

Safety Operating Guide

Safe Disposal of 2-Phthalimidohydroxy-acetic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Phthalimidohydroxy-acetic acid, ensuring compliance with safety regulations and minimizing environmental impact.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle 2-Phthalimidohydroxy-acetic acid with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or glasses, and a laboratory coat.[1][2] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[3][4]

II. Quantitative Disposal Parameters

The following table summarizes key quantitative parameters that guide the disposal procedures for chemical waste like 2-Phthalimidohydroxy-acetic acid. These are based on general laboratory chemical waste guidelines.

ParameterGuidelineNotes
pH for Aqueous Waste 5.0 - 9.0 (for potential drain disposal of non-hazardous, neutralized waste)2-Phthalimidohydroxy-acetic acid is unlikely to be suitable for drain disposal. This is a general guideline for aqueous waste.[5][6]
Satellite Accumulation Area (SAA) Volume Limit Maximum of 55 gallons of hazardous wasteOnce this limit is reached, the waste must be removed within three calendar days.[7]
Acutely Toxic Waste Limit (P-list) Maximum of 1 quart of liquid or 1 kilogram of solidWhile 2-Phthalimidohydroxy-acetic acid is not explicitly listed as a "P-list" waste, this provides a conservative limit for highly toxic substances.[7]
Container Rinsing Triple rinse with a solvent capable of removing the chemicalThe rinsate must be collected and disposed of as hazardous waste.[8]

III. Step-by-Step Disposal Protocol

The disposal of 2-Phthalimidohydroxy-acetic acid should be treated as the disposal of hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8][9] Evaporation is also not a permissible method of disposal.[8][10]

Experimental Protocol for Waste Collection and Disposal:

  • Waste Identification and Classification:

    • Treat all 2-Phthalimidohydroxy-acetic acid waste, including contaminated materials (e.g., filter paper, gloves, paper towels), as hazardous chemical waste.[8]

    • Based on information for the parent compound, phthalimide, this substance may be harmful to aquatic life and should not be released into the environment.[11][12]

  • Container Selection and Labeling:

    • Use a chemically compatible container for waste collection. Plastic is often preferred.[7] The original container, if in good condition, can be used.[5]

    • The container must be in good condition, free from leaks, and have a secure, tight-fitting lid.[9]

    • Label the waste container clearly with the words "Hazardous Waste" and the full chemical name: "2-Phthalimidohydroxy-acetic acid".[6][7] Also, list any other constituents, such as solvents, with their approximate percentages.[6]

  • Waste Accumulation and Storage:

    • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][7]

    • The SAA must be a well-ventilated and secure location.[10]

    • Keep the waste container closed at all times, except when adding waste.[7][8]

    • Segregate the 2-Phthalimidohydroxy-acetic acid waste from incompatible materials. For example, store acids and bases separately.[5]

  • Disposal of Empty Containers:

    • A container that has held 2-Phthalimidohydroxy-acetic acid must be triple-rinsed with a suitable solvent that can dissolve the compound.[8]

    • The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[8]

    • After triple-rinsing, deface or remove all chemical labels from the empty container before disposing of it as regular trash.[8]

  • Arranging for Waste Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to arrange for the pickup and disposal of the hazardous waste.[7]

    • Do not attempt to transport the hazardous waste to a central collection point unless specifically trained and authorized to do so.[10]

IV. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of 2-Phthalimidohydroxy-acetic acid.

Figure 1. Disposal Workflow for 2-Phthalimidohydroxy-acetic Acid cluster_generation Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_empty_container Empty Container Handling A Generate 2-Phthalimidohydroxy- acetic acid waste B Select a compatible, leak-proof waste container A->B C Label container: 'Hazardous Waste' + Chemical Name B->C D Store in designated Satellite Accumulation Area (SAA) C->D E Keep container closed D->E F Segregate from incompatible materials D->F G Contact Environmental Health & Safety (EHS) for pickup D->G H EHS transports for licensed disposal G->H I Triple-rinse empty container J Collect rinsate as hazardous waste I->J K Deface original labels I->K L Dispose of container as regular trash K->L

Caption: Disposal Workflow for 2-Phthalimidohydroxy-acetic Acid

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of 2-Phthalimidohydroxy-acetic acid, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

Personal protective equipment for handling 2-Phthalimidehydroxy-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Phthalimidehydroxy-acetic acid

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on established safety protocols for structurally similar compounds, including carboxylic acids and phthalimide (B116566) derivatives, as well as general laboratory best practices. This compound should be handled with caution as a potentially hazardous substance.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for ensuring a safe laboratory environment.

Chemical and Physical Properties

Below is a summary of the known quantitative data for this compound.

PropertyValue
Chemical FormulaC₁₀H₇NO₅[1]
Molecular Weight221.17 g/mol [1]
CAS Number134724-87-1[1]
Physical FormWhite solid[1]
SolubilitySoluble in Methanol (MeOH), Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO)[1]
Storage0-10 °C[1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion when handling this compound.

Protection TypeSpecific EquipmentRationale and Best Practices
Eye and Face Protection Chemical safety goggles and a face shieldEssential for protecting eyes and face from splashes. Standard safety glasses do not offer sufficient protection.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber)Inspect gloves for any signs of degradation or perforation before each use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.
Body Protection A fully fastened laboratory coatProvides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo minimize the inhalation of any potential dust or aerosols, all handling of the solid compound should be performed within a certified chemical fume hood.[2]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

Preparation
  • Designate a Workspace: Prepare a designated workspace within a chemical fume hood. Ensure the area is clean, uncluttered, and free of incompatible materials.

  • Assemble PPE: Put on all required personal protective equipment as detailed in the table above.

  • Gather Materials: Have all necessary equipment and reagents for the procedure readily available to minimize movement and potential for accidents.

Handling
  • Transferring the Compound: When transferring the solid compound, do so carefully to avoid generating dust. Use appropriate tools such as a spatula or powder funnel.

  • Container Management: Keep the container tightly sealed when not in use to prevent contamination and potential release of any vapors.

  • Avoid Contact: At all times, avoid direct contact with skin, eyes, and clothing.

Cleanup
  • Decontamination: After handling, decontaminate all work surfaces with an appropriate cleaning agent.

  • PPE Removal: Carefully remove and dispose of contaminated PPE in the designated waste stream.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water.

Disposal Plan

Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled, and sealed container.

  • Labeling: The waste container must be clearly labeled with the full chemical name and any relevant hazard information.

  • Disposal: Dispose of the chemical waste through your institution's hazardous waste management program, following all local, state, and federal regulations. For specific guidance, consult with your institution's Environmental Health and Safety (EHS) department.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_materials Gather Materials prep_workspace->prep_materials handle_transfer Transfer Compound prep_materials->handle_transfer handle_procedure Perform Experiment handle_transfer->handle_procedure cleanup_decontaminate Decontaminate Workspace handle_procedure->cleanup_decontaminate cleanup_dispose_waste Segregate & Label Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_ppe Doff & Dispose of PPE cleanup_dispose_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phthalimidehydroxy-acetic acid
Reactant of Route 2
Reactant of Route 2
2-Phthalimidehydroxy-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.